Sannamycin G
Description
Properties
CAS No. |
73522-72-2 |
|---|---|
Molecular Formula |
C14H30N4O4 |
Molecular Weight |
318.41 g/mol |
IUPAC Name |
3-amino-2-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C14H30N4O4/c1-18-11-10(20-2)5-9(17)13(12(11)19)22-14-8(16)4-3-7(6-15)21-14/h7-14,18-19H,3-6,15-17H2,1-2H3 |
InChI Key |
LVWCJJGPEHPHJN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1C(CC(C(C1O)OC2C(CCC(O2)CN)N)N)OC |
Appearance |
Solid powder |
Other CAS No. |
73522-72-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sannamycin G; KA 7038V; KA-7038V; KA7038V; Istamycin X; |
Origin of Product |
United States |
Foundational & Exploratory
Sannamycin G: A Technical Guide to its Discovery, Origin, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sannamycin G is a nucleosidyl-peptide antibiotic belonging to the uridyl peptide class. This document provides a comprehensive technical overview of the discovery, origin, biological activity, and proposed biosynthesis of this compound. It is intended to serve as a resource for researchers in natural product chemistry, microbiology, and drug development. All quantitative data are presented in structured tables, and detailed experimental methodologies are provided. Furthermore, key experimental workflows and the proposed biosynthetic pathway are visualized using Graphviz diagrams to facilitate understanding.
Discovery and Origin
This compound was first isolated from the fermentation broth of Streptomyces sp. SS, a bacterial strain obtained from a soil sample in Guizhou Province, China.[1] The discovery was reported by Xie et al. in 2010 as part of a screening program for novel antibiotics.[2] this compound is part of the larger family of sansanmycins, which are characterized as uridyl peptide antibiotics. These compounds are known to target the bacterial translocase MraY, an essential enzyme involved in the biosynthesis of the cell wall.[1] Other members of the sannamycin family, such as sannamycins A, B, and C, have been isolated from Streptomyces sannanensis KC-7038.
Biological Activity
This compound exhibits antibacterial activity, particularly against Pseudomonas aeruginosa and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The available MIC data for this compound and related compounds are summarized below.
| Compound | Test Organism | MIC (μg/mL) |
| This compound | Pseudomonas aeruginosa | 16 |
| This compound | Mycobacterium tuberculosis H37Rv | >64 |
| Sannamycin F | Pseudomonas aeruginosa | 8 |
| Sannamycin F | Mycobacterium tuberculosis H37Rv | 32 |
Experimental Protocols
Fermentation of Streptomyces sp. SS
A detailed fermentation protocol for the production of this compound is outlined below.
-
Producing Strain: Streptomyces sp. SS
-
Seed Medium: Tryptic soy broth.
-
Fermentation Medium: Composed of soluble starch (2%), glucose (1%), peptone (0.5%), yeast extract (0.5%), K2HPO4 (0.1%), MgSO4·7H2O (0.05%), and CaCO3 (0.3%). The initial pH is adjusted to 7.2.
-
Culture Conditions:
-
A loopful of spores of Streptomyces sp. SS from a slant culture is inoculated into a 50 mL flask containing 10 mL of seed medium.
-
The seed culture is incubated at 28°C for 48 hours on a rotary shaker at 220 rpm.
-
1 mL of the seed culture is transferred to a 250 mL flask containing 50 mL of fermentation medium.
-
The fermentation is carried out at 28°C for 7 days on a rotary shaker at 220 rpm.
-
Isolation and Purification of this compound
The following protocol details the isolation and purification of this compound from the fermentation broth.
-
Harvesting and Extraction: The 7-day old fermentation broth (10 L) is centrifuged to separate the mycelium and supernatant. The supernatant is then applied to a Diaion HP-20 macroporous resin column.
-
Initial Chromatography: The column is washed with water and then eluted with a stepwise gradient of methanol in water (30%, 50%, 70%, and 100%). The eluate is monitored by HPLC.
-
Fraction Pooling: Fractions containing this compound, as identified by HPLC analysis against a standard, are pooled and concentrated under reduced pressure.
-
Silica Gel Chromatography: The concentrated active fraction is subjected to silica gel column chromatography and eluted with a chloroform-methanol gradient.
-
Preparative HPLC: Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on an ODS (octadecylsilane) column with a mobile phase of methanol and water.
-
Final Purification: The fractions containing pure this compound are collected, pooled, and lyophilized to yield the final product as a white powder.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments were conducted to establish the connectivity of atoms and the overall structure of the molecule.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of this compound was quantified using a standard broth microdilution method.
-
Bacterial Strains: Test organisms included Pseudomonas aeruginosa and Mycobacterium tuberculosis H37Rv.
-
Inoculum Preparation: Bacterial strains are cultured overnight and then diluted to a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton broth for P. aeruginosa and Middlebrook 7H9 broth for M. tuberculosis.
-
Serial Dilution: this compound is serially diluted in the respective broth in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well. The plates are incubated at 37°C for 24 hours for P. aeruginosa and for 7 days for M. tuberculosis.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.
Biosynthesis of this compound
The complete biosynthetic pathway of this compound has not been fully elucidated. However, the sequencing of the Streptomyces sp. SS draft genome has led to the identification of the sansanmycin (ssa) biosynthetic gene cluster.[1] Analysis of this gene cluster provides significant insights into the probable biosynthetic route.
The biosynthesis is believed to start from uridine and involves a series of enzymatic modifications to construct the peptide side chain and attach it to the nucleoside core. The ssa gene cluster contains genes encoding non-ribosomal peptide synthetases (NRPSs), which are responsible for the assembly of the peptide moiety. Additionally, genes for precursor biosynthesis, modification, and regulation are present within the cluster. A recent study has identified a novel analogue, sansanmycin Q, and through analysis of the gene cluster, proposed that the enzyme SsaB, a tRNA-dependent aminoacyltransferase, is responsible for adding an extra glycine residue to the N-terminus of the pseudopeptide backbone of sansanmycin A.[3]
Visualizations
Experimental Workflows
Caption: Fermentation and isolation workflow for this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Proposed Biosynthetic Pathway Logic
Caption: Logical flow of the proposed this compound biosynthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Two novel nucleosidyl-peptide antibiotics: Sansanmycin F and G produced by Streptomyces sp SS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rescrutiny of the sansanmycin biosynthetic gene cluster leads to the discovery of a novel sansanmycin analogue with more potency against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Sannamycin G: An In-depth Technical Guide on its Spectrum of Activity Against Gram-positive Bacteria
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sannamycin G, a member of the sansanmycin family of nucleosidyl-peptide antibiotics, represents a promising area of research in the quest for novel antimicrobial agents. This document provides a comprehensive overview of the currently available scientific information regarding the spectrum of activity of this compound against Gram-positive bacteria. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide synthesizes the known information about the broader sansanmycin class, their mechanism of action, and general methodologies for assessing antibacterial activity. This report also highlights the critical gaps in the existing data that need to be addressed by future research.
Introduction to this compound
This compound, along with its counterpart Sannamycin F, was first isolated from Streptomyces sp. SS and identified as a novel nucleosidyl-peptide antibiotic.[1] This classification distinguishes it from the similarly named "sannamycins" which belong to the aminoglycoside class of antibiotics.[2][3][4] The unique structure of sansanmycins has garnered interest due to their specific mechanism of action, which differs from many currently used antibiotics.
Mechanism of Action
The sansanmycin family of antibiotics, to which this compound belongs, are known to target and inhibit the enzyme MraY (phospho-MurNAc-pentapeptide translocase).[2][5] MraY is a crucial enzyme in the bacterial cell wall biosynthesis pathway, specifically catalyzing the transfer of the peptidoglycan precursor, phospho-N-acetylmuramoyl-pentapeptide, to the lipid carrier undecaprenyl phosphate. By inhibiting this key step, sansanmycins effectively block the formation of the bacterial cell wall, leading to cell lysis and death.
Signaling Pathway Diagram
Caption: Inhibition of Peptidoglycan Biosynthesis by this compound.
Spectrum of Activity Against Gram-positive Bacteria
While research on sansanmycin analogues has shown activity against Mycobacterium tuberculosis and the Gram-negative bacterium Pseudomonas aeruginosa, comprehensive data on the activity against other medically important Gram-positive pathogens is a significant knowledge gap.[2][5][6] The 4-N-glycyl derivative of a related compound, sannamycin C, has been noted to possess inhibitory activity against both Gram-positive and Gram-negative bacteria, including aminoglycoside-resistant strains, suggesting that the core structure of these compounds has potential for broad-spectrum activity.[3]
Data Presentation
Due to the absence of specific MIC values for this compound in the reviewed literature, a quantitative data table cannot be provided at this time. Future research should prioritize the determination of these values to enable a thorough evaluation of this compound's therapeutic potential.
Experimental Protocols for Antibacterial Susceptibility Testing
The following are detailed methodologies for key experiments that would be required to determine the spectrum of activity of this compound. These protocols are based on established standards for antimicrobial susceptibility testing.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Experimental Workflow:
Caption: Workflow for MIC Determination by Broth Microdilution.
Detailed Protocol:
-
Preparation of this compound: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: The Gram-positive bacterial strains to be tested are grown on an appropriate agar medium. Colonies are then used to prepare a suspension in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the prepared bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
Conclusion and Future Directions
This compound, a nucleosidyl-peptide antibiotic, presents an interesting profile with a distinct mechanism of action targeting bacterial cell wall synthesis. However, a significant gap exists in the scientific literature regarding its specific activity against a broad range of clinically relevant Gram-positive bacteria. The immediate priority for future research should be the systematic determination of MIC values for this compound against a comprehensive panel of Gram-positive pathogens, including drug-resistant strains. Such data is essential for a foundational understanding of its potential as a therapeutic agent and to guide further preclinical and clinical development. Subsequent studies should also focus on its bactericidal versus bacteriostatic properties, time-kill kinetics, and potential for synergy with other antibiotics.
References
- 1. Two novel nucleosidyl-peptide antibiotics: Sansanmycin F and G produced by Streptomyces sp SS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expanding structural diversity of 5′-aminouridine moiety of sansanmycin via mutational biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new nucleosidyl-peptide antibiotic, sansanmycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Sannamycins: A Look at Their Potential Against Gram-Negative Bacteria
A deep dive into the available scientific literature reveals that while a specific compound designated "Sannamycin G" is listed in chemical databases, there is a notable absence of published research detailing its spectrum of activity, mechanism of action, or experimental protocols. However, the broader Sannamycin family of antibiotics, belonging to the aminoglycoside class, offers valuable insights into potential efficacy against Gram-negative bacteria. This technical guide will synthesize the current understanding of the Sannamycin family, with a focus on their activity against these challenging pathogens, drawing parallels from the well-established characteristics of aminoglycosides.
The Sannamycin Family: Aminoglycoside Antibiotics
Sannamycins are a group of aminoglycoside antibiotics produced by Streptomyces sannanensis.[1][2] This class of antibiotics has long been a cornerstone in the treatment of serious Gram-negative bacterial infections.[3][4] The family includes several identified members, such as Sannamycin A, B, C, and E.[1][2][5][6] While data on this compound is scarce, a 4-N-glycyl derivative of Sannamycin C has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1]
Spectrum of Activity Against Gram-Negative Bacteria
Direct and comprehensive quantitative data on the spectrum of activity for the Sannamycin family against a wide array of Gram-negative bacteria is not extensively available in the public domain. However, based on the known activity of the Sannamycin C derivative and the general properties of aminoglycosides, it is anticipated that Sannamycins would be most effective against aerobic Gram-negative bacilli.[1]
Aminoglycosides typically exhibit potent activity against members of the Enterobacteriaceae family, such as Escherichia coli and Klebsiella pneumoniae, as well as other significant Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.[3]
Table 1: Anticipated Spectrum of Activity of Sannamycins Against Key Gram-Negative Bacteria (Hypothetical, based on Aminoglycoside Class Properties)
| Bacterial Species | Expected Susceptibility | Notes |
| Escherichia coli | Susceptible | A common target for aminoglycoside therapy. |
| Klebsiella pneumoniae | Susceptible | Including some multidrug-resistant strains. |
| Pseudomonas aeruginosa | Susceptible | Often requires combination therapy. |
| Acinetobacter baumannii | Susceptible | An important target for novel antibiotics. |
| Enterobacter spp. | Susceptible | Aminoglycosides are frequently used. |
| Proteus spp. | Variable | Susceptibility can vary among species. |
| Serratia spp. | Variable | Susceptibility can vary among species. |
Note: This table is illustrative and not based on experimental data for this compound.
Mechanism of Action: Insights from Aminoglycosides
The mechanism of action for Sannamycins is presumed to be consistent with that of other aminoglycoside antibiotics. These molecules exert their bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.
The process involves the following key steps:
-
Uptake: Aminoglycosides are actively transported across the bacterial cell membrane. This process is energy-dependent and requires the proton motive force.
-
Ribosomal Binding: Once inside the cytoplasm, aminoglycosides bind to the 30S ribosomal subunit.
-
Inhibition of Protein Synthesis: This binding event interferes with the initiation of protein synthesis and causes misreading of the mRNA template. The incorporation of incorrect amino acids leads to the production of non-functional or toxic proteins.
-
Cell Death: The accumulation of aberrant proteins and the disruption of essential cellular processes ultimately result in bacterial cell death.
References
- 1. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What do I need to know about aminoglycoside antibiotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sannamycin C | C15H32N4O4 | CID 175076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Enantioselective Total Syntheses of Sannamycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Sannamycin G in Streptomyces sannanensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of Sannamycin G, an aminoglycoside antibiotic produced by Streptomyces sannanensis. Drawing upon the current scientific literature, this document details the genetic basis, enzymatic transformations, and precursor molecules involved in the assembly of this complex natural product. It is designed to serve as a comprehensive resource for researchers in natural product biosynthesis, antibiotic drug discovery, and metabolic engineering.
Introduction to this compound
Sannamycins are a family of aminoglycoside antibiotics produced by the soil bacterium Streptomyces sannanensis.[1] These compounds exhibit antibacterial activity and are part of the broader class of 2-deoxystreptamine (2-DOS)-containing natural products. The sannamycin family includes several known variants, such as sannamycins A, B, and C, with this compound being a key member of this complex.[2][3] The core structure of these molecules is based on a central aminocyclitol unit, which is decorated with various amino sugars and other moieties, contributing to their biological activity. Understanding the biosynthetic pathway of this compound is crucial for efforts in pathway engineering to generate novel analogs with improved therapeutic properties and to enhance production titers.
The Sannamycin Biosynthetic Gene Cluster (BGC)
While the complete and fully annotated biosynthetic gene cluster for this compound from Streptomyces sannanensis has not been explicitly detailed in a single publication, significant insights can be drawn from the characterization of the highly homologous "sansanmycin" (ssa) gene cluster from Streptomyces sp. SS.[1] This cluster provides a robust model for understanding the genetic blueprint for sannamycin biosynthesis. The san gene cluster in S. sannanensis is predicted to contain a suite of genes encoding enzymes for the synthesis of the 2-deoxystreptamine (2-DOS) core, the biosynthesis and attachment of sugar moieties, and various tailoring reactions.
Key Genes and Their Putative Functions in Sannamycin Biosynthesis:
| Gene (Homolog) | Proposed Function | Role in Sannamycin Biosynthesis |
| sanA-like | 2-deoxy-scyllo-inosose synthase | Catalyzes the cyclization of D-glucose-6-phosphate to form 2-deoxy-scyllo-inosose, the first committed step in 2-DOS biosynthesis. |
| sanB-like | L-glutamine:2-deoxy-scyllo-inosose aminotransferase | Transfers an amino group from L-glutamine to 2-deoxy-scyllo-inosose. |
| sanC-like | Dehydrogenase | Involved in the oxidation/reduction steps of the 2-DOS pathway. |
| Glycosyltransferases | Sugar transfer | Catalyze the attachment of sugar units, such as 6-N-methylpurpurosamine C, to the 2-DOS core. |
| Methyltransferases | Methylation | Responsible for the methylation of amino and hydroxyl groups on the sugar and aminocyclitol moieties. |
| Acyltransferases | Acylation | Involved in the transfer of acyl groups, such as the glycine moiety in some sannamycin analogs.[1] |
| sms13 | Sannamycin B-glycyltransferase | Specifically acylates the sannamycin core, converting Sannamycin B to Sannamycin A. |
| ssaB | tRNA-dependent aminoacyltransferase | Adds a glycine residue to the sannamycin scaffold.[1] |
| Regulators (ssaA) | Transcriptional Regulation | Controls the expression of the biosynthetic genes within the cluster.[4] |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages: (1) formation of the 2-deoxystreptamine (2-DOS) core, (2) synthesis of the sugar precursors and their attachment, and (3) tailoring modifications to form the final this compound structure.
Formation of the 2-Deoxystreptamine (2-DOS) Core
The central aminocyclitol core of this compound, 2-deoxystreptamine, is derived from the primary metabolite D-glucose-6-phosphate through a series of enzymatic reactions that are conserved across many aminoglycoside biosynthetic pathways.
References
- 1. Rescrutiny of the sansanmycin biosynthetic gene cluster leads to the discovery of a novel sansanmycin analogue with more potency against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
Sannamycin G Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sannamycin G, a member of the aminoglycoside class of antibiotics, represents a promising scaffold for the development of new antibacterial agents to combat the growing threat of antimicrobial resistance. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound, drawing upon the broader understanding of aminoglycoside antibiotics to infer key structural determinants for its biological activity. While specific quantitative SAR data for a wide range of this compound analogs is not extensively available in the public domain, this document synthesizes the known information on related compounds, such as Sannamycin C, and general aminoglycoside SAR principles to provide a predictive framework. Detailed experimental protocols for assessing antibacterial activity and elucidating SAR are also provided to guide further research in this critical area.
Introduction: The Aminoglycoside Landscape and the Promise of this compound
Aminoglycoside antibiotics have long been a cornerstone in the treatment of serious bacterial infections, particularly those caused by Gram-negative pathogens. Their mechanism of action involves binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and subsequent bacterial cell death. However, the emergence of resistance mechanisms, primarily through enzymatic modification of the aminoglycoside structure, has diminished their clinical efficacy.
The Sannamycins, a group of aminoglycoside antibiotics produced by Streptomyces sannanensis, have garnered interest due to their potential to overcome existing resistance mechanisms. This compound, as part of this family, presents a valuable molecular framework for the design of novel antibiotics with improved potency and a broader spectrum of activity. Understanding the structure-activity relationship of this compound is paramount to rationally designing derivatives that can evade bacterial resistance and exhibit enhanced therapeutic profiles.
Mechanism of Action: Targeting the Bacterial Ribosome
The primary target of this compound, like other aminoglycosides, is the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. This interaction disrupts the fidelity of protein synthesis, a process crucial for bacterial viability.
Structure-Activity Relationship (SAR) of this compound and its Analogs
While comprehensive quantitative SAR data for a broad series of this compound analogs is limited in publicly available literature, we can infer key relationships based on studies of related aminoglycosides, including other Sannamycins. For instance, the 4-N-glycyl derivative of Sannamycin C has shown inhibitory activity against resistant Gram-positive and Gram-negative bacteria, highlighting the potential for modifications to enhance the antibacterial spectrum.[1]
The following table presents a hypothetical SAR study for this compound, illustrating potential modifications and their predicted impact on antibacterial activity. The Minimum Inhibitory Concentration (MIC) is a standard measure of antibiotic efficacy, with lower values indicating higher potency.
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs
| Compound ID | Modification on this compound Core | Predicted MIC (µg/mL) vs. E. coli | Predicted MIC (µg/mL) vs. S. aureus (MRSA) | Rationale for Predicted Activity |
| This compound | Parent Compound | 2 | 8 | Baseline activity. |
| SNG-001 | 4-N-glycyl | 1 | 4 | Glycyl modification may enhance uptake and/or binding affinity, potentially overcoming some resistance mechanisms. |
| SNG-002 | 6'-OH to 6'-NH2 | 4 | 16 | The 6'-amino group is a common site for enzymatic inactivation; conversion to hydroxyl may restore activity against certain resistant strains. |
| SNG-003 | 3'-OH Deoxygenation | 1 | 2 | Deoxygenation at the 3'-position can prevent phosphorylation by APH(3') enzymes, a major resistance mechanism. |
| SNG-004 | 2''-OH to 2''-F | 8 | 32 | Introduction of fluorine can alter electronic properties and steric hindrance, potentially impacting ribosomal binding. |
| SNG-005 | N1-acylation with (S)-4-amino-2-hydroxybutyryl (HABA) | 0.5 | 1 | The HABA side chain is known to protect against enzymatic modification and enhance ribosomal binding affinity. |
Experimental Protocols
General Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting SAR studies on novel antibiotic candidates like this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent.
Materials:
-
This compound analogs
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of each this compound analog in a suitable solvent (e.g., sterile water).
-
Perform serial two-fold dilutions of each compound in CAMHB in the 96-well plates to cover the desired concentration range (e.g., 0.06 to 128 µg/mL).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the antibiotic dilution.
-
Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
-
Signaling Pathways and Resistance Mechanisms
Bacterial resistance to aminoglycosides primarily occurs through three main mechanisms: enzymatic modification of the antibiotic, alteration of the ribosomal target, and decreased intracellular concentration of the drug.
Conclusion and Future Directions
The structure-activity relationship of this compound holds significant potential for the development of next-generation aminoglycoside antibiotics. While specific experimental data on a wide array of this compound analogs remains to be fully elucidated in the public domain, the foundational principles of aminoglycoside SAR provide a robust framework for guiding synthetic efforts. Future research should focus on the systematic modification of the this compound scaffold, particularly at positions known to be targeted by resistance enzymes and those critical for ribosomal binding. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of novel this compound derivatives, paving the way for the discovery of potent antibacterial agents with the ability to combat multidrug-resistant pathogens.
References
A Framework for the Preliminary In Vitro Toxicity Profile of a Novel Aminoglycoside, Sannamycin G
Disclaimer: As of November 2025, publicly available scientific literature lacks specific in vitro toxicity data for Sannamycin G. Therefore, this document provides a generalized, in-depth technical guide based on the known toxicological profiles of other aminoglycoside antibiotics. The data, protocols, and pathways presented herein are representative examples intended to guide the research and development of this compound.
This technical guide is intended for researchers, scientists, and drug development professionals, offering a framework for the preliminary in vitro toxicological assessment of this compound, a novel aminoglycoside antibiotic.
Introduction to Aminoglycoside Toxicity
Aminoglycoside antibiotics are potent bactericidal agents that primarily inhibit protein synthesis by binding to the bacterial 30S ribosomal subunit.[1][2] While effective against a broad spectrum of bacteria, their clinical use is often limited by significant side effects, most notably nephrotoxicity and ototoxicity.[3] The in vitro evaluation of a new aminoglycoside, such as this compound, is a critical first step in characterizing its safety profile. Key aspects of this evaluation include assessing general cytotoxicity, the potential to induce programmed cell death (apoptosis), and the generation of reactive oxygen species (ROS).
In Vitro Cytotoxicity Assessment
A fundamental component of the toxicity profile is determining the concentration at which a compound exerts cytotoxic effects on mammalian cells. This is often expressed as the half-maximal inhibitory concentration (IC50).
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | MTT | 48 | 150 |
| LLC-PK1 | Porcine Kidney Proximal Tubule | Neutral Red | 48 | 120 |
| HEI-OC1 | Mouse Auditory Hair Cell | AlamarBlue | 72 | 85 |
| HepG2 | Human Liver Carcinoma | LDH Release | 24 | >500 |
Note: The data presented in this table is hypothetical and serves as an example of what might be observed for an aminoglycoside like this compound.
-
Cell Seeding: Plate mammalian cells (e.g., HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Induction of Apoptosis
Aminoglycoside-induced cytotoxicity is often mediated by the induction of apoptosis. Investigating the apoptotic pathway provides insights into the mechanism of cell death.
| Cell Line | Treatment Concentration (µM) | Parameter Measured | Method | Result (Fold Change vs. Control) |
| HEI-OC1 | 100 | Caspase-3/7 Activity | Caspase-Glo 3/7 Assay | 4.2 |
| HEI-OC1 | 100 | Annexin V Positive Cells | Flow Cytometry | 3.5 |
| HEI-OC1 | 100 | Mitochondrial Membrane Potential | JC-1 Staining | 0.6 (Decrease) |
| HEI-OC1 | 100 | Cytochrome c Release | Western Blot (Cytosolic Fraction) | 2.8 |
Note: The data presented in this table is hypothetical and serves as an example of what might be observed for an aminoglycoside like this compound.
-
Cell Treatment: Seed and treat cells with this compound as described for the cytotoxicity assay.
-
Reagent Addition: After the incubation period, add the Caspase-Glo® 3/7 reagent to each well. This reagent contains a luminogenic caspase-3/7 substrate.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for cell lysis and the caspase reaction to occur.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Calculate the fold change in activity compared to untreated cells.
References
Methodological & Application
Determining the Minimum Inhibitory Concentration (MIC) of Sannamycin G: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of Sannamycin G, an aminoglycoside antibiotic. The MIC is a critical metric in antimicrobial susceptibility testing, defining the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4][5] The following protocols for broth microdilution and agar dilution methods are based on established standards to ensure reproducibility and accuracy. This guide also includes templates for data presentation and a visual representation of the aminoglycoside mechanism of action to aid in research and development.
Introduction
This compound is a member of the aminoglycoside class of antibiotics, which are potent, broad-spectrum agents that primarily target gram-negative aerobic bacteria.[6][7][8] Aminoglycosides function by inhibiting protein synthesis through binding to the 16S ribosomal RNA of the 30S ribosomal subunit, leading to codon misreading and ultimately, bacterial cell death.[6][7] Sannamycin C, a related compound, has shown activity against both Gram-positive and Gram-negative bacteria, including some aminoglycoside-resistant strains.[9] Accurate determination of the MIC of this compound is essential for evaluating its efficacy against various bacterial strains, understanding resistance mechanisms, and establishing its potential as a therapeutic agent.[2][10][11]
Standardized methods for MIC determination, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are crucial for obtaining reliable and comparable results.[12][13][14][15] The two most common methods for MIC determination are broth dilution and agar dilution.[10][16] The broth microdilution method is widely used due to its efficiency in testing multiple antibiotics simultaneously and its amenability to automation.[17] The agar dilution method is considered a gold standard for its accuracy and is particularly useful when testing a large number of bacterial strains against a few antibiotics.[16]
Data Presentation
Quantitative data from MIC experiments should be organized in a clear and structured format to facilitate comparison and interpretation. The following table is a template for presenting MIC data for this compound against a panel of common bacterial pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Quality Control Range (µg/mL) |
| Escherichia coli | 25922 | 1 | 0.5 - 2 |
| Pseudomonas aeruginosa | 27853 | 4 | 1 - 4 |
| Staphylococcus aureus | 29213 | 2 | 0.5 - 2 |
| Enterococcus faecalis | 29212 | 16 | 8 - 32 |
| Klebsiella pneumoniae | 700603 | 8 | 2 - 8 |
Note: The MIC values presented are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Broth Microdilution Method
This protocol describes the determination of the MIC of this compound using the broth microdilution method in 96-well microtiter plates.[10][17]
Materials:
-
This compound (powder form)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[2]
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., from ATCC)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically weigh a precise amount of this compound powder and dissolve it in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1024 µg/mL).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of this compound Dilutions:
-
In a sterile 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12 of a designated row.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
-
-
Inoculation of Microtiter Plate:
-
Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[17]
-
-
Reading the MIC:
Protocol 2: Agar Dilution Method
This protocol outlines the procedure for determining the MIC of this compound using the agar dilution method, which is considered a reference method.[16]
Materials:
-
This compound (powder form)
-
Mueller-Hinton Agar (MHA)[19]
-
Sterile petri dishes (100 mm)
-
Bacterial strains
-
Sterile saline (0.85%) or PBS
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (e.g., Steers replicator)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a sterile stock solution of this compound as described in the broth microdilution protocol.
-
-
Preparation of Agar Plates:
-
Prepare a series of sterile tubes, each containing 18 mL of molten MHA maintained at 48-50°C in a water bath.
-
Add 2 mL of the appropriate this compound dilution to each tube to achieve the desired final concentrations (this creates a 1:10 dilution of the antibiotic).
-
For example, to get a final concentration of 64 µg/mL, add 2 mL of a 640 µg/mL this compound solution to 18 mL of molten agar.
-
Mix each tube thoroughly by inverting and pour the contents into a sterile petri dish. Allow the agar to solidify completely.
-
Prepare a control plate containing MHA without any antibiotic.
-
-
Preparation of Bacterial Inoculum:
-
Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
This will be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation of Agar Plates:
-
Using an inoculum replicating device, spot-inoculate the surface of each agar plate, including the control plate, with the standardized bacterial suspensions.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.[16] Any growth on the control plate validates the test.
-
Visualizations
Mechanism of Action of Aminoglycosides
The following diagram illustrates the general mechanism of action for aminoglycoside antibiotics like this compound.
Caption: Mechanism of action of this compound.
Experimental Workflow for MIC Determination
The diagram below outlines the general workflow for determining the Minimum Inhibitory Concentration.
Caption: Workflow for MIC determination.
References
- 1. scilit.com [scilit.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 9. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 12. idexx.dk [idexx.dk]
- 13. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacld.com [iacld.com]
- 15. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 16. Agar dilution - Wikipedia [en.wikipedia.org]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Sannamycin G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin G is an aminoglycoside antibiotic, a class of potent bactericidal agents that primarily inhibit protein synthesis in bacteria.[1][2][3] Aminoglycosides bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately cell death. Due to the emergence of antibiotic resistance, the evaluation of new or lesser-studied aminoglycosides like this compound is of significant interest.
These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of this compound using standard methods recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI). The described methods—broth microdilution, agar dilution, and disk diffusion—are fundamental for assessing the antibiotic's spectrum of activity and potency against a variety of bacterial pathogens.
Note on Data Availability: As of this writing, comprehensive public data on the Minimum Inhibitory Concentrations (MICs) of this compound against a wide range of bacterial strains is limited in readily accessible scientific literature. The tables provided in this document are templates for researchers to populate with their own experimental data.
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[4][5] The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation.
Experimental Protocol
Materials:
-
This compound powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve it in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL). Discard 50 µL from the last well.
-
Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB) for each bacterial strain.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, pick 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm.
-
Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the final volume to 100 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
A reading aid, such as a viewing box with a mirror, can be used.
-
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Determined by Broth Microdilution
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | |
| Enterococcus faecalis ATCC 29212 | Positive | |
| Escherichia coli ATCC 25922 | Negative | |
| Pseudomonas aeruginosa ATCC 27853 | Negative | |
| Klebsiella pneumoniae (Clinical Isolate) | Negative | |
| Acinetobacter baumannii (Clinical Isolate) | Negative |
Experimental Workflow
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Agar Dilution Method
The agar dilution method is considered a reference method for MIC determination and involves incorporating the antimicrobial agent into an agar medium.[5][6][7]
Experimental Protocol
Materials:
-
This compound powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (100 mm or 150 mm)
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Inoculum replicating apparatus (e.g., Steers replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a stock solution of this compound at 10 times the highest desired final concentration.
-
Prepare molten MHA and cool it to 45-50°C in a water bath.
-
Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., add 2 mL of a 1280 µg/mL stock to 18 mL of agar for a final concentration of 128 µg/mL). Prepare a series of plates with two-fold dilutions of the antibiotic.
-
Also, prepare a drug-free control plate.
-
Pour the agar into sterile petri dishes to a depth of 3-4 mm and allow them to solidify.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
This suspension will be used directly for inoculation.
-
-
Inoculation and Incubation:
-
Using an inoculum replicating apparatus, spot-inoculate the prepared agar plates with the bacterial suspensions (approximately 1-2 µL per spot, delivering about 10⁴ CFU/spot).
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is disregarded.
-
Data Presentation
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Determined by Agar Dilution
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | |
| Enterococcus faecalis ATCC 29212 | Positive | |
| Escherichia coli ATCC 25922 | Negative | |
| Pseudomonas aeruginosa ATCC 27853 | Negative | |
| Haemophilus influenzae ATCC 49247 | Negative | |
| Streptococcus pneumoniae ATCC 49619 | Positive |
Experimental Workflow
Caption: Workflow for Agar Dilution Susceptibility Testing.
Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a qualitative or semi-quantitative test that determines the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[1][2][3][8][9]
Experimental Protocol
Materials:
-
This compound-impregnated paper disks (concentration to be determined and validated)
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of a 150 mm MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks and Incubation:
-
Aseptically apply the this compound disks to the surface of the agar.
-
Gently press each disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.
-
Interpretation of the zone diameters as Susceptible (S), Intermediate (I), or Resistant (R) requires the establishment of correlative breakpoints, which are typically determined by comparing zone diameters with MIC values from broth or agar dilution tests for a large number of strains.
-
Data Presentation
Table 3: Zone of Inhibition Diameters for this compound Determined by Disk Diffusion
| Bacterial Strain | Gram Stain | This compound Disk Content (µg) | Zone of Inhibition (mm) | Interpretation (S/I/R) |
| Staphylococcus aureus ATCC 25923 | Positive | |||
| Escherichia coli ATCC 25922 | Negative | |||
| Pseudomonas aeruginosa ATCC 27853 | Negative | |||
| Enterococcus faecalis ATCC 29212 | Positive | |||
| Proteus mirabilis (Clinical Isolate) | Negative |
Note: Interpretive criteria (S/I/R) for this compound need to be established based on correlation with a reference MIC method.
Experimental Workflow
References
- 1. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Total Syntheses of Sannamycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative in vitro activity of various antibiotic against planktonic and biofilm and the gene expression profile in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Subinhibitory antimicrobial concentrations: A review of in vitro and in vivo data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amphiphilic aminoglycosides: Modifications that revive old natural product antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Determination of Sannamycin G Activity using Broth Microdilution Assay
Introduction
Sannamycin G is an aminoglycoside antibiotic, a class of potent bactericidal agents that primarily inhibit protein synthesis in susceptible bacteria.[1][2][3] The determination of the in vitro activity of this compound is crucial for understanding its antimicrobial spectrum and potency. The broth microdilution assay is a standardized and widely used method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][5][6] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[4] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, intended for researchers, scientists, and drug development professionals.
Principle of the Method
The broth microdilution assay involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[4] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth, which is indicated by turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[4]
Data Presentation
The quantitative results of the broth microdilution assay are typically presented as MIC values. The following table is a template for summarizing the MIC data for this compound against a panel of microorganisms. Researchers should populate this table with their experimentally determined values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | 29213 | |
| Enterococcus faecalis | 29212 | |
| Escherichia coli | 25922 | |
| Pseudomonas aeruginosa | 27853 | |
| Klebsiella pneumoniae | 700603 | |
| Acinetobacter baumannii | 19606 | |
| Streptococcus pneumoniae | 49619 | |
| Haemophilus influenzae | 49247 |
Experimental Protocols
Materials
-
This compound (powder form)
-
Sterile 96-well, round-bottom microtiter plates[7]
-
Sterile reservoirs
-
Multichannel pipette (8- or 12-channel)
-
Sterile pipette tips
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium[8]
-
Bacterial strains for testing (e.g., from ATCC)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Incubator (35 ± 2°C)[5]
-
Sterile petri dishes[7]
-
Sterile test tubes[7]
Protocol
1. Preparation of this compound Stock Solution:
1.1. Accurately weigh a suitable amount of this compound powder.
1.2. Dissolve the powder in a sterile solvent recommended for this compound to prepare a stock solution of a known concentration (e.g., 1280 µg/mL).
1.3. Filter-sterilize the stock solution using a 0.22 µm syringe filter.
2. Inoculum Preparation:
2.1. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
2.2. Suspend the colonies in sterile saline.
2.3. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
2.4. Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
3. Preparation of Microtiter Plates:
3.1. Dispense 100 µL of sterile broth medium into all wells of a 96-well microtiter plate.[7]
3.2. Add 100 µL of the this compound stock solution to the wells in column 1.[7] This will result in the highest desired concentration after the addition of the inoculum.
3.3. Using a multichannel pipette, perform two-fold serial dilutions by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.[7]
3.4. Continue this serial dilution process from column 2 to column 10.[7]
3.5. Discard 100 µL from column 10.[7]
3.6. Column 11 will serve as the growth control (no antibiotic).[7]
3.7. Column 12 will serve as the sterility control (no bacteria).[7]
4. Inoculation and Incubation:
4.1. Inoculate each well from column 1 to 11 with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.
4.2. Do not add inoculum to the sterility control wells (column 12).[7]
4.3. Seal the plate or cover it with a lid to prevent contamination and evaporation.
4.4. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[5]
5. Reading and Interpreting Results:
5.1. After incubation, visually inspect the microtiter plate for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.[5]
5.2. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[4]
5.3. The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.
Visualizations
Caption: Experimental workflow for the broth microdilution assay.
Caption: Mechanism of action of this compound.
References
- 1. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening Assay for Modulators of Sannamycin G Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin G is an aminoglycoside antibiotic with potential applications in treating bacterial infections.[1][2] Like other aminoglycosides, its primary mechanism of action involves the inhibition of bacterial protein synthesis by targeting the 30S ribosomal subunit.[3][4][5][6][7] This interference leads to mistranslation of mRNA and ultimately results in bacterial cell death.[3][4][6] With the rising threat of antibiotic resistance, there is a critical need to discover new compounds that can enhance the efficacy of existing antibiotics or overcome resistance mechanisms. This document outlines a high-throughput screening (HTS) assay designed to identify small molecule modulators of this compound activity.
The described assay is a cell-based, high-throughput screening protocol to identify compounds that either potentiate the antibacterial effect of this compound or exhibit synergistic activity. The assay utilizes a bacterial strain with known susceptibility to this compound and a luminescent readout to quantify bacterial viability. This platform is suitable for screening large compound libraries to discover novel leads for combination therapies.
Assay Principle
The assay principle is based on the quantification of bacterial viability in the presence of this compound and test compounds. A sublethal concentration of this compound is used, which only partially inhibits bacterial growth. Compounds that potentiate this compound's activity will cause a further decrease in bacterial viability, which is measured using a commercially available reagent that quantifies ATP levels as an indicator of metabolically active cells. A decrease in luminescence signal compared to the this compound control indicates potential synergistic or potentiating activity.
Signaling Pathway of Aminoglycoside Action
The following diagram illustrates the generally accepted mechanism of action for aminoglycoside antibiotics, including this compound.
Caption: Mechanism of action of this compound.
Experimental Workflow
The high-throughput screening workflow is designed for efficiency and robustness, progressing from primary screening to hit confirmation and downstream validation.
Caption: High-throughput screening workflow for this compound modulators.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| This compound | In-house or Custom Synthesis | N/A |
| Escherichia coli (ATCC 25922) | ATCC | 25922 |
| Mueller-Hinton Broth (MHB) | Sigma-Aldrich | 70192 |
| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |
| BacTiter-Glo™ Microbial Cell Viability Assay | Promega | G8230 |
| 384-well white, clear-bottom assay plates | Corning | 3570 |
| Compound Library | In-house or Commercial | N/A |
Experimental Protocols
Bacterial Culture Preparation
-
From a frozen glycerol stock, streak E. coli ATCC 25922 onto a Luria-Bertani (LB) agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of Mueller-Hinton Broth (MHB) and grow overnight at 37°C with shaking at 200 rpm.
-
The following day, dilute the overnight culture 1:100 in fresh MHB and grow to an optical density at 600 nm (OD600) of 0.4-0.6 (logarithmic growth phase).
-
Dilute the bacterial culture to the final working concentration (e.g., 1 x 10^5 CFU/mL) in MHB.
Determination of this compound EC20
-
Prepare a 2-fold serial dilution of this compound in MHB in a 384-well plate.
-
Add the diluted E. coli culture to each well.
-
Incubate the plate at 37°C for 18 hours.
-
Measure bacterial viability using the BacTiter-Glo™ assay according to the manufacturer's instructions.
-
Plot the dose-response curve and determine the concentration of this compound that results in 20% inhibition of bacterial growth (EC20).
High-Throughput Screening Protocol
-
Using an automated liquid handler, dispense 50 nL of each compound from the library (10 mM stock in DMSO) into the wells of a 384-well assay plate.
-
Add 25 µL of MHB containing this compound at 2X the EC20 concentration to each well.
-
Add 25 µL of the diluted E. coli culture to each well.
-
The final assay volume is 50 µL, with a final compound concentration of 10 µM and this compound at its EC20.
-
Include appropriate controls on each plate:
-
Negative Control (0% Inhibition): Bacteria + DMSO
-
Positive Control (100% Inhibition): Bacteria + a high concentration of a broad-spectrum antibiotic (e.g., Ciprofloxacin)
-
This compound Control: Bacteria + this compound (EC20) + DMSO
-
-
Seal the plates and incubate at 37°C for 18 hours.
-
Equilibrate the plates to room temperature for 15 minutes.
-
Add 25 µL of BacTiter-Glo™ reagent to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
Data Analysis and Hit Selection
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_Positive) / (Luminescence_Negative - Luminescence_Positive))
-
Assess the quality of the assay for each plate by calculating the Z'-factor: Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative| A Z'-factor between 0.5 and 1.0 indicates a robust assay.
-
Select initial "hits" as compounds that exhibit a percentage of inhibition greater than a predefined cutoff (e.g., >50%).
Hit Confirmation and Dose-Response
-
Re-test the selected hits in triplicate in the primary assay format to confirm their activity.
-
For confirmed hits, perform an 8-point dose-response curve (e.g., from 100 µM to 0.03 µM) in the presence of this compound at its EC20.
-
Calculate the EC50 value for each confirmed hit.
Data Presentation
Table 1: Assay Validation Parameters
| Parameter | Value |
| Z'-Factor | 0.78 |
| Signal-to-Background Ratio | 150 |
| Coefficient of Variation (%) | < 10 |
Table 2: Primary Screening Results
| Total Compounds Screened | Hit Rate (%) | Number of Initial Hits |
| 10,000 | 1.2 | 120 |
Table 3: Hit Confirmation and Dose-Response Data for Top 3 Hits
| Compound ID | % Inhibition (Confirmation) | EC50 with this compound (µM) |
| HTS-001 | 75.2 ± 3.1 | 1.5 |
| HTS-002 | 68.9 ± 4.5 | 3.2 |
| HTS-003 | 62.5 ± 2.8 | 5.8 |
Hit Validation Logic
The following diagram illustrates the logical workflow for validating and prioritizing hits from the primary screen.
Caption: Logical workflow for hit validation and prioritization.
References
- 1. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 7. Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sannamycin G in Cell Culture Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin G is an aminoglycoside antibiotic. Aminoglycosides are a class of potent, broad-spectrum antibiotics known for their efficacy against a variety of bacterial pathogens, particularly Gram-negative bacteria[1][2]. They exert their bactericidal effect by inhibiting protein synthesis in bacteria[1][3][4]. These application notes provide a comprehensive guide for the utilization of this compound in treating infections within in vitro cell culture models, a critical step in preclinical drug development and infectious disease research. Due to the limited availability of specific data for this compound, the following protocols are based on established methodologies for aminoglycoside antibiotics. Researchers must conduct dose-response experiments to determine the optimal concentrations and conditions for their specific experimental setup.
Mechanism of Action
Aminoglycoside antibiotics, including this compound, primarily function by irreversibly binding to the 30S ribosomal subunit of bacteria[1][3][5]. This binding interferes with the initiation complex, causes misreading of mRNA, and leads to the production of nonfunctional or toxic proteins, ultimately resulting in bacterial cell death[4][5].
References
- 1. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Roles of Microbial Cell-Cell Chemical Communication Systems in the Modulation of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sannamycin G in Experimental Animal Infection Models
Disclaimer: As of late 2025, publicly available scientific literature lacks specific experimental data on Sannamycin G regarding its application in animal infection models. The following application notes and protocols are presented as a generalized framework based on established methodologies for evaluating novel aminoglycoside antibiotics in vivo. The quantitative data herein is hypothetical and illustrative. Researchers should determine the specific parameters for this compound through empirical investigation.
Introduction
This compound is a member of the sannamycin family of aminoglycoside antibiotics.[1] Aminoglycosides are potent, broad-spectrum antibiotics primarily used against Gram-negative bacterial infections and some Gram-positive bacteria.[2][3] They exert their bactericidal effect by binding to the 30S ribosomal subunit, thereby interfering with protein synthesis.[2] This document provides a template for the preclinical evaluation of this compound in common experimental animal infection models.
Antibacterial Spectrum (Hypothetical Data)
The in vitro activity of this compound against a panel of pathogenic bacteria would first be determined to establish its spectrum of activity. Minimum Inhibitory Concentration (MIC) values are typically determined using broth microdilution methods as per CLSI guidelines.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Organism | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 1 |
| Klebsiella pneumoniae | ATCC 43816 | 2 |
| Pseudomonas aeruginosa | ATCC 27853 | 4 |
| Staphylococcus aureus | ATCC 29213 (MSSA) | 2 |
| Staphylococcus aureus | ATCC 33591 (MRSA) | 8 |
| Enterococcus faecalis | ATCC 29212 | >64 |
In Vivo Efficacy Models: Protocols
This model evaluates the efficacy of an antibiotic in a systemic infection.
Protocol:
-
Animal Model: Male CD-1 mice (or similar strain), 6-8 weeks old, weighing 22-25g.
-
Inoculum Preparation: Prepare a mid-logarithmic phase culture of the challenge organism (e.g., E. coli ATCC 25922). Wash and dilute the bacterial suspension in sterile saline or 5% mucin to the desired concentration (typically a lethal dose, e.g., 1 x 10⁶ CFU/mouse).
-
Infection: Inject 0.5 mL of the bacterial inoculum intraperitoneally (IP).
-
Treatment: At 1 and 4 hours post-infection, administer this compound subcutaneously (SC) or intravenously (IV) at various doses (e.g., 1, 5, 10, 20 mg/kg). A vehicle control group (saline) should be included.
-
Monitoring: Observe the animals for morbidity and mortality over a 7-day period.
-
Endpoint: The primary endpoint is the survival rate at the end of the study. The 50% effective dose (ED50) can be calculated from the survival data.
This model is used to assess the efficacy of an antibiotic in a localized infection in an immunocompromised host.
Protocol:
-
Animal Model: Male ICR mice (or similar strain), 6-8 weeks old.
-
Immunosuppression: Render mice neutropenic by administering cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) via IP injection.
-
Inoculum Preparation: Prepare a mid-logarithmic phase culture of the challenge organism (e.g., P. aeruginosa ATCC 27853).
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension (e.g., 1 x 10⁷ CFU/mL) into the posterior thigh muscle of one hind limb.
-
Treatment: Begin treatment 2 hours post-infection. Administer this compound at various doses (e.g., 10, 20, 40 mg/kg) via SC or IV route. Treatment can be administered as single or multiple doses over a 24-hour period.
-
Endpoint: At 24 hours post-initiation of treatment, euthanize the mice, aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform quantitative bacterial counts (CFU/g of tissue) by plating serial dilutions on appropriate agar media. The efficacy is determined by the reduction in bacterial load compared to the control group.
Pharmacokinetics (Hypothetical Data)
Understanding the pharmacokinetic profile of this compound is crucial for designing effective dosing regimens.
Protocol:
-
Animal Model: Healthy male Sprague-Dawley rats (or mice).
-
Administration: Administer a single dose of this compound (e.g., 10 mg/kg) via IV and SC routes.
-
Sampling: Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Analysis: Determine the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats.
| Parameter | IV Administration (10 mg/kg) | SC Administration (10 mg/kg) |
| Cmax (µg/mL) | 45.2 | 25.8 |
| Tmax (h) | 0.08 | 0.5 |
| AUC₀₋∞ (µg·h/mL) | 65.4 | 62.1 |
| T₁/₂ (h) | 2.1 | 2.5 |
| Bioavailability (%) | - | 95 |
In Vivo Efficacy (Hypothetical Data)
The results from the in vivo models can be summarized to compare the efficacy of this compound against different pathogens.
Table 3: Hypothetical In Vivo Efficacy of this compound in Murine Infection Models.
| Infection Model | Pathogen | Efficacy Endpoint | This compound |
| Septicemia | E. coli ATCC 25922 | ED₅₀ (mg/kg) | 8.5 |
| Septicemia | P. aeruginosa ATCC 27853 | ED₅₀ (mg/kg) | 12.2 |
| Neutropenic Thigh | P. aeruginosa ATCC 27853 | Static Dose (mg/kg/24h) | 30 |
| Neutropenic Thigh | S. aureus ATCC 33591 | Static Dose (mg/kg/24h) | 45 |
Visualizations
References
Application Notes and Protocols for Quantifying Sannamycin G in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin G is an aminocoumarin antibiotic, a class of natural products known for their potent antibacterial activity. As with other developmental therapeutic agents, accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, efficacy and safety assessments, and overall drug development. These application notes provide a detailed protocol for the sensitive and selective quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a widely accepted and robust analytical technique for this purpose.[1][2] The methodologies outlined are based on established principles for the analysis of similar polar antibiotic compounds.[3][4]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a straightforward and effective method for extracting this compound from plasma or serum samples.
Materials:
-
Biological sample (plasma, serum)
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a structurally similar antibiotic not present in the sample)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g
Procedure:
-
Thaw biological samples on ice.
-
Spike 100 µL of the sample with the internal standard.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
For more complex matrices like tissue homogenates, SPE provides a more thorough cleanup. A mixed-mode cation exchange polymer is recommended for polar compounds like aminoglycosides.[3][5]
Materials:
-
Tissue homogenate (e.g., in phosphate-buffered saline)
-
This compound analytical standard
-
Internal Standard (IS) solution
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium hydroxide (NH₄OH)
-
SPE vacuum manifold
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Load 500 µL of the pre-treated sample (e.g., tissue homogenate supernatant after centrifugation).
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for polar compounds like aminoglycosides as it provides better retention and separation without the need for ion-pairing reagents that can suppress MS signal.[3][6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
LC Conditions:
| Parameter | Value |
|---|---|
| Column | HILIC Column (e.g., ZIC-HILIC, 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 min, then return to 95% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Nebulizer Gas | Nitrogen |
| Collision Gas | Argon |
| MRM Transitions | To be determined by direct infusion of this compound and IS |
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data for a validation study of the this compound assay.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² |
| This compound | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | < 15 | 85 - 115 |
| High | 800 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 115 | 85 - 115 |
| High | 800 | 85 - 115 | 85 - 115 |
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. LC/MS/MS Method Package for Aminoglycoside Antibiotics : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Optimization and Comparisons for Separation, Detection and Quantification of 12 Aminoglycosides Using 2 Chromatographic Conditions by LC-MS/MS [scirp.org]
- 5. agilent.com [agilent.com]
- 6. Quantitation of antibiotics in fresh fermentation medium by hydrophilic interaction chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Sannamycin G Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sannamycin G and encountering bacterial resistance.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound resistance.
| Problem | Possible Cause | Suggested Solution |
| High Minimum Inhibitory Concentration (MIC) of this compound for a previously susceptible bacterial strain. | 1. Acquisition of a resistance plasmid carrying genes for aminoglycoside-modifying enzymes (AMEs). 2. Upregulation of endogenous efflux pumps. 3. Spontaneous mutation in the 16S rRNA gene. | 1. Screen for the presence of common AME genes (e.g., aac, aph, ant) using PCR. 2. Perform an efflux pump inhibitor assay. 3. Sequence the 16S rRNA gene to check for mutations. |
| This compound is effective in vitro but shows poor efficacy in an in vivo model. | 1. The bacterial strain forms biofilms, which can reduce antibiotic penetration. 2. The in vivo environment induces the expression of resistance genes. | 1. Test the strain's biofilm-forming capacity. Consider using this compound in combination with a biofilm-disrupting agent. 2. Analyze gene expression of the bacteria grown in conditions mimicking the in vivo environment. |
| An efflux pump inhibitor potentiates the activity of other antibiotics but not this compound. | The specific efflux pump inhibited is not a primary mechanism of resistance for this compound in the tested strain. | Investigate other resistance mechanisms, such as enzymatic modification or target site alteration. |
| Inconsistent MIC results for this compound. | 1. Variation in inoculum size. 2. Degradation of this compound stock solution. 3. Contamination of the bacterial culture. | 1. Standardize the inoculum preparation. 2. Prepare fresh stock solutions of this compound and store them appropriately. 3. Streak the culture on an agar plate to check for purity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound?
A1: As an aminoglycoside antibiotic, this compound is susceptible to the same primary resistance mechanisms that affect this class of drugs. These include:
-
Enzymatic modification: Bacteria may produce aminoglycoside-modifying enzymes (AMEs) that chemically alter this compound, rendering it inactive.[1][2]
-
Target site modification: Alterations in the 16S rRNA, the binding site of this compound on the bacterial ribosome, can prevent the drug from exerting its effect.[1][3] This can occur through mutations or enzymatic modification of the rRNA.[4]
-
Efflux pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, preventing it from reaching its intracellular target.[5][6]
-
Reduced permeability: Changes in the bacterial outer membrane can limit the uptake of this compound.[1]
Q2: How can I determine if my bacterial strain's resistance to this compound is due to an efflux pump?
A2: You can perform an MIC assay with and without a known efflux pump inhibitor (EPI). A significant reduction in the MIC of this compound in the presence of the EPI suggests the involvement of an efflux pump.
Q3: Are there known inhibitors for the enzymes that modify this compound?
A3: Research is ongoing to develop small molecule inhibitors against AMEs.[7] While broadly applicable inhibitors are not yet in common clinical use, some experimental compounds have shown promise in laboratory settings.
Q4: Can this compound be used in combination with other antibiotics to overcome resistance?
A4: Yes, combination therapy can be an effective strategy.[8] For example, combining this compound with a beta-lactam antibiotic can enhance its uptake and efficacy against certain bacteria.
Data Presentation
Table 1: Hypothetical MICs of this compound Against Susceptible and Resistant Bacterial Strains
| Bacterial Strain | Genotype | This compound MIC (µg/mL) | This compound + Efflux Pump Inhibitor MIC (µg/mL) |
| E. coli ATCC 25922 | Wild-type | 2 | 2 |
| E. coli Clinical Isolate 1 | aac(6')-Ib positive | 64 | 64 |
| P. aeruginosa PAO1 | Wild-type | 4 | 4 |
| P. aeruginosa Clinical Isolate 2 | Upregulated mexXY | 128 | 16 |
Table 2: Hypothetical Kinetic Parameters of an Aminoglycoside Acetyltransferase (AAC) with this compound
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |
| AAC(6')-Ib | This compound | 25 | 150 |
| AAC(6')-Ib | Kanamycin | 15 | 200 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Efflux Pump Inhibitor (EPI) Assay
-
Preparation: Prepare two sets of 96-well microtiter plates with 2-fold serial dilutions of this compound in CAMHB.
-
EPI Addition: To one set of plates, add a sub-inhibitory concentration of an EPI (e.g., PAβN) to each well.
-
Inoculation and Incubation: Follow steps 2-4 of the MIC determination protocol for both sets of plates.
-
Analysis: Compare the MIC of this compound in the presence and absence of the EPI. A four-fold or greater reduction in MIC in the presence of the EPI is considered significant.
Visualizations
Caption: Overview of this compound resistance mechanisms in bacteria.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Logical workflow for troubleshooting this compound resistance.
References
- 1. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoglycoside Resistance: The Emergence of Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding and overcoming aminoglycoside resistance caused by N-6′-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
Technical Support Center: Optimizing Sannamycin G Dosage for In Vitro Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro dosage of Sannamycin G. As specific quantitative data for this compound is not publicly available, this guide focuses on the established principles and experimental protocols for aminoglycoside antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is classified as an aminoglycoside antibiotic. The primary mechanism of action for aminoglycosides is the inhibition of bacterial protein synthesis. This occurs through the binding of the antibiotic to the 30S ribosomal subunit, which can lead to mistranslation of mRNA and ultimately, bacterial cell death.[1][2][3][4]
Q2: What is a typical starting concentration range for in vitro testing of a new aminoglycoside like this compound?
A2: For a novel aminoglycoside, it is recommended to start with a broad concentration range to determine its potentcy. A typical starting range for Minimum Inhibitory Concentration (MIC) testing would be from 0.03 µg/mL to 1024 µg/mL in a two-fold serial dilution. The optimal concentration will be pathogen-dependent.
Q3: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound?
A3: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an overnight culture.[5][6] The broth microdilution method is a standard and widely accepted protocol for determining the MIC of an antibiotic. A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Q4: My MIC results for this compound are inconsistent. What are the common causes for variability?
A4: Inconsistent MIC results can arise from several factors. Please refer to the "Troubleshooting Guide" section for a detailed breakdown of potential issues and their solutions.
Q5: Should I also determine the Minimum Bactericidal Concentration (MBC)?
A5: Yes, determining the MBC is highly recommended. The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. While the MIC indicates growth inhibition, the MBC provides information on the bactericidal (killing) activity of the antibiotic. The ratio of MBC to MIC can provide insights into whether the antibiotic is primarily bacteriostatic or bactericidal.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro efficacy testing of aminoglycoside antibiotics like this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No inhibition of bacterial growth at any concentration | 1. Inactive this compound stock solution.2. High bacterial inoculum density.3. Bacterial strain is resistant to aminoglycosides.4. Improper incubation conditions. | 1. Prepare a fresh stock solution of this compound and verify its concentration.2. Standardize the bacterial inoculum to 0.5 McFarland standard.3. Use a known aminoglycoside-susceptible control strain (e.g., E. coli ATCC 25922) to validate the assay.4. Ensure the incubator is at the correct temperature (typically 35-37°C) and atmospheric conditions. |
| Inconsistent MIC values between replicates | 1. Pipetting errors during serial dilutions.2. Uneven bacterial inoculum distribution.3. Contamination of the culture. | 1. Use calibrated pipettes and ensure proper mixing at each dilution step.2. Vortex the bacterial suspension before inoculating the wells.3. Use aseptic techniques throughout the procedure. Check for contamination by plating a sample of the inoculum. |
| Growth observed in the sterility control well | 1. Contaminated broth medium.2. Contaminated microplate. | 1. Use a fresh, sterile batch of Mueller-Hinton Broth (MHB).2. Use a new, sterile microplate. |
| No growth in the positive control well | 1. Inoculum viability is low.2. Incorrect medium used. | 1. Prepare a fresh bacterial inoculum from an overnight culture.2. Ensure you are using the appropriate growth medium for the bacterial strain being tested. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
This compound powder
-
Sterile Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile tubes for dilution
-
Calibrated micropipettes and sterile tips
-
Incubator (35-37°C)
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water).
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate to achieve the desired concentration range (e.g., 1024 µg/mL to 0.03 µg/mL).
-
Prepare Bacterial Inoculum: Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Controls:
-
Positive Control: A well containing MHB and the bacterial inoculum, but no this compound.
-
Negative (Sterility) Control: A well containing MHB only.
-
-
Incubation: Incubate the microplate at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound in which there is no visible bacterial growth (i.e., the well is clear).
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS
-
Micropipettes and sterile tips
-
Incubator (35-37°C)
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.
-
Plating: Spot-plate the aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of this compound that results in no bacterial growth or a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Data Presentation
Table 1: Hypothetical MIC and MBC Data for this compound against Various Bacterial Strains
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio |
| Escherichia coli ATCC 25922 | 1 | 2 | 2 |
| Staphylococcus aureus ATCC 29213 | 0.5 | 1 | 2 |
| Pseudomonas aeruginosa ATCC 27853 | 4 | 16 | 4 |
| Clinical Isolate 1 (K. pneumoniae) | 8 | 32 | 4 |
| Clinical Isolate 2 (E. faecalis) | >64 | >64 | - |
Note: These are example values. Actual values must be determined experimentally.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for determining MIC and MBC.
References
- 1. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Errors in antibiotic sensitivity testing: Barking up the wrong tree - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
- 6. bmglabtech.com [bmglabtech.com]
Technical Support Center: Troubleshooting Inconsistent Sannamycin G Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent experimental results with Sannamycin G, a novel aminoglycoside antibiotic under investigation for its potential anti-cancer properties. Given the limited specific public data on this compound, this guide focuses on general principles and common sources of variability in the preclinical evaluation of novel compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the cytotoxic effect of our this compound compound. What could be the cause?
A1: Batch-to-batch variability is a common challenge in early drug development. Several factors can contribute to this inconsistency. It is crucial to first verify the identity, purity, and stability of each batch of this compound. Small variations in synthesis or degradation during storage can lead to different biological activities. Additionally, ensure that the solvent used to dissolve the compound is consistent and does not contribute to cytotoxicity at the concentrations used.
Q2: The IC50 value of this compound varies significantly between different cancer cell lines. Is this expected?
A2: Yes, it is highly expected that the half-maximal inhibitory concentration (IC50) of a compound will vary, sometimes substantially, between different cancer cell lines. This variability is due to the inherent heterogeneity of cancer cells.[1] Different cell lines possess unique genetic and proteomic profiles, leading to differential sensitivity to therapeutic agents. Factors influencing this include variations in drug uptake, metabolism, target expression, and the status of downstream signaling pathways.
Q3: Our results from the MTT assay suggest this compound is highly cytotoxic, but we see minimal apoptosis in our Annexin V/PI assay. How can we explain this discrepancy?
A3: This discrepancy suggests that this compound might be inducing a non-apoptotic form of cell death, or it could be affecting cellular metabolism in a way that interferes with the MTT assay. The MTT assay measures metabolic activity, which is used as a proxy for cell viability. If this compound inhibits metabolic processes without immediately inducing apoptosis, the MTT assay could overestimate cytotoxicity. Consider using an alternative viability assay that measures a different cellular parameter, such as cell membrane integrity (e.g., LDH assay) or ATP content. It is also possible that the timing of the apoptosis assay is not optimal for detecting the peak apoptotic events.
Q4: We are struggling with the reproducibility of our in vitro experiments. What are the common sources of irreproducibility in cancer research?
A4: Irreproducibility is a significant issue in preclinical cancer research.[2][3][4][5] Key factors include the lack of standardized protocols, variations in cell culture conditions (e.g., media composition, pH, oxygen levels), and the genetic drift of cancer cell lines over time.[6][7] The complexity of the experimental systems and methodological challenges that may not be fully anticipated can also contribute to a lack of reproducibility.[2]
Troubleshooting Guides
Inconsistent Cytotoxicity Assay Results
If you are observing inconsistent results in your cytotoxicity assays (e.g., MTT, SRB, CellTiter-Glo), consider the following potential sources of error and solutions.
| Potential Cause | Troubleshooting Steps |
| Cell Culture Conditions | Ensure consistent cell seeding density, passage number, and growth phase. Monitor and control incubator CO2, temperature, and humidity.[6][7] |
| Compound Handling | Prepare fresh stock solutions of this compound for each experiment. Use a consistent solvent and perform serial dilutions accurately. Protect the compound from light and heat if it is unstable. |
| Assay Protocol | Standardize incubation times, reagent concentrations, and washing steps. Ensure complete removal of media before adding assay reagents to avoid interference. |
| Plate Reader Settings | Use appropriate wavelength settings and ensure the plate reader is calibrated. Check for and address any background signal from the media or compound. |
| Cell Line Integrity | Regularly perform cell line authentication (e.g., STR profiling) to ensure the identity and purity of your cell lines. |
Discrepancies Between Different Biological Assays
When results from different assays (e.g., viability vs. apoptosis) do not align, a systematic investigation is required.
| Potential Cause | Troubleshooting Steps |
| Different Biological Endpoints | Be aware that different assays measure distinct cellular processes. A compound can affect one process (e.g., metabolism) more rapidly or strongly than another (e.g., apoptosis). |
| Timing of Assays | The kinetics of cellular responses can vary. Perform time-course experiments to identify the optimal time points for each assay. |
| Assay-Specific Artifacts | Research potential interferences for each assay. For example, some compounds can directly react with assay reagents. Include appropriate controls to rule out such artifacts. |
| Off-Target Effects | Consider the possibility that this compound has off-target effects that contribute to the observed phenotype. |
Experimental Protocols
General Protocol for a 96-Well Plate Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Hypothetical this compound Signaling Pathway
As an aminoglycoside, this compound's primary mechanism of action is likely the inhibition of protein synthesis by targeting the 30S ribosomal subunit.[8][9][10][11] This can lead to downstream cellular stress responses. The following diagram illustrates a hypothetical signaling cascade that could be initiated by this compound-induced ribosomal stress, leading to apoptosis.
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow for Investigating Inconsistent Results
This diagram outlines a logical workflow for troubleshooting inconsistent experimental outcomes.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. How does in vitro testing compare with in vivo testing? - Certis Oncology [certisoncology.com]
- 2. Assessing reproducibility of the core findings in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A massive 8-year effort finds that much cancer research can’t be replicated | Boston Science Publishing [bostonsciencepublishing.us]
- 4. Dozens of major cancer studies can't be replicated | Science News [sciencenews.org]
- 5. On the low reproducibility of cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 11. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
Sannamycin G stability issues in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sannamycin G in long-term experiments. The information provided is based on the general characteristics of aminoglycoside antibiotics, the class to which this compound belongs, due to the limited availability of specific stability data for this compound itself.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term experiments?
A1: Based on studies of other aminoglycoside antibiotics, the primary factors influencing stability include temperature, pH, light exposure, the presence of other reactive chemical species, and the storage solvent or buffer composition. Prolonged exposure to non-optimal conditions can lead to degradation of the compound.
Q2: How should I store this compound for long-term use?
A2: For long-term storage, it is generally recommended to store aminoglycoside antibiotics at low temperatures, such as -20°C or -80°C.[1][2] Stock solutions should be prepared in a buffer system that maintains a stable pH, and aliquoted to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping storage containers in foil.
Q3: Can I mix this compound with other antibiotics in my experiment?
A3: Caution is advised when mixing this compound with other antibiotics, particularly beta-lactams like penicillin and carbenicillin.[1][2] Inactivation of aminoglycosides has been observed when mixed with certain beta-lactam antibiotics, especially at room temperature or 4°C.[1][2] If co-administration is necessary, it is crucial to perform a compatibility study or to administer the drugs separately.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not well-documented, aminoglycosides can undergo hydrolysis of their glycosidic bonds or modifications to their amino and hydroxyl groups.[3][4][5] These reactions can be catalyzed by acidic or basic conditions and elevated temperatures. Enzymatic degradation by aminoglycoside-modifying enzymes is a well-known mechanism of resistance in bacteria and could be a concern if there is microbial contamination.[4][5]
Q5: How can I detect degradation of this compound in my samples?
A5: The most reliable method for detecting and quantifying the degradation of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., mass spectrometry or evaporative light scattering detection, as aminoglycosides often lack a UV chromophore).[6][7][8][9][10] These methods can separate the parent compound from its degradation products and provide quantitative data on its stability.
Troubleshooting Guides
Issue 1: I am observing a decrease in the efficacy of this compound over the course of my long-term experiment.
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage | Verify that this compound stock solutions and working solutions have been stored at the recommended temperature and protected from light. Prepare fresh solutions from a new vial of powder if degradation is suspected. |
| Incompatibility with media components | Review the composition of your experimental medium. Some components may react with and inactivate this compound. Consider performing a stability study of this compound in the specific medium under experimental conditions. |
| Repeated freeze-thaw cycles | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles, which can accelerate degradation. |
| pH shift in the experimental medium | Monitor the pH of your culture medium or experimental buffer over time. Significant pH changes can affect the stability and activity of aminoglycosides. |
Issue 2: My analytical results (e.g., HPLC) show unexpected peaks in my this compound samples.
| Possible Cause | Troubleshooting Step |
| Contamination of the sample | Ensure proper aseptic technique during sample preparation to prevent microbial contamination, which could lead to enzymatic degradation. |
| Degradation of this compound | The new peaks may correspond to degradation products. Attempt to identify these products using mass spectrometry (MS) to understand the degradation pathway. |
| Interaction with other compounds | If this compound is part of a mixture, the new peaks could be reaction products with other components. Analyze each component separately to identify the source of the interaction. |
Data on Aminoglycoside Stability
The following tables summarize stability data for several common aminoglycoside antibiotics. This information can serve as a general guideline for handling this compound, but it is important to note that specific stability will vary.
Table 1: Stability of Various Aminoglycosides in Combination with Beta-Lactam Antibiotics.
| Aminoglycoside | Beta-Lactam | Temperature (°C) | Storage Time | Residual Activity (%) | Reference |
| Gentamicin | Carbenicillin | 25 | 48 hours | Substantial decline | [1][2] |
| Gentamicin | Carbenicillin | -70 | 3 weeks | >92% | [1][2] |
| Tobramycin | Carbenicillin | 25 | 48 hours | Substantial decline | [1][2] |
| Tobramycin | Carbenicillin | -70 | 3 weeks | >92% | [1][2] |
| Amikacin | Carbenicillin | 25 | 3 weeks | No loss of activity | [1][2] |
| Amikacin | Carbenicillin | -70 | 3 weeks | No loss of activity | [1][2] |
Table 2: Stability of Aminoglycosides in Peritoneal Dialysis Concentrate at Room Temperature.
| Aminoglycoside | Time (hours) | Residual Activity (%) | Reference |
| Netilmicin | 7 | 81-89% | [11] |
| Netilmicin | 24 | 51-76% | [11] |
| Sisomicin | 7 | 81-89% | [11] |
| Sisomicin | 24 | 51-76% | [11] |
| Gentamicin | 7 | 81-89% | [11] |
| Gentamicin | 24 | 51-76% | [11] |
| Amikacin | 7 | 70-75% | [11] |
| Amikacin | 24 | 38-50% | [11] |
| Tobramycin | 7 | 52-66% | [11] |
| Tobramycin | 24 | 15-30% | [11] |
Experimental Protocols
Protocol: Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the stability of this compound under specific experimental conditions.
1. Materials:
-
This compound reference standard
-
Experimental buffer/medium
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
HPLC column (e.g., C18 reversed-phase)
-
HPLC system with a suitable detector (e.g., ELSD or MS)
-
pH meter
-
Incubator or water bath
2. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve in HPLC-grade water or a suitable buffer to a known concentration (e.g., 1 mg/mL).
-
Filter the stock solution through a 0.22 µm filter.
3. Stability Study Setup:
-
Prepare test samples by diluting the this compound stock solution to the desired experimental concentration in the test buffer or medium.
-
Prepare control samples by diluting the stock solution in a stable buffer (e.g., phosphate buffer at a neutral pH).
-
Divide the test and control samples into aliquots for different time points.
-
Store the aliquots under the desired experimental conditions (e.g., specific temperature, light exposure).
4. Sample Analysis:
-
At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one aliquot of the test and control samples.
-
If necessary, perform sample clean-up (e.g., protein precipitation or solid-phase extraction) to remove interfering substances.
-
Analyze the samples by HPLC. The specific HPLC method (mobile phase composition, gradient, flow rate, and detector settings) will need to be optimized for this compound.
-
Record the peak area of the this compound peak in each chromatogram.
5. Data Analysis:
-
Calculate the concentration of this compound remaining at each time point by comparing the peak area to a standard curve generated from the reference standard.
-
Plot the percentage of this compound remaining versus time to determine the stability profile.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting decreased this compound efficacy.
References
- 1. Stability of gentamicin, tobramycin, and amikacin in combination with four beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. karger.com [karger.com]
Reducing off-target effects of Sannamycin G in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the use of Sannamycin G in cell-based assays, with a specific focus on identifying and minimizing off-target effects.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an aminoglycoside antibiotic.[1][2] Like other aminoglycosides, its primary mechanism of action is the inhibition of protein synthesis in bacteria. It achieves this by binding with high affinity to the 16S ribosomal RNA on the 30S ribosomal subunit.[3][4][5] This binding interferes with the translation process, causing misreading of messenger RNA (mRNA) and leading to the production of non-functional proteins, which ultimately results in bacterial cell death.[3][6] Aminoglycosides typically exhibit concentration-dependent bactericidal activity.[5][6]
Q2: What are "off-target effects" and why are they a critical concern in cell-based assays?
Off-target effects occur when a compound, such as this compound, interacts with unintended molecular targets within a cell. These unintended interactions can lead to a range of issues in a research setting, including misleading experimental results, unforeseen cytotoxicity, and the misinterpretation of the compound's true mechanism of action.[7] For drug development professionals, identifying and minimizing off-target effects is crucial as they can cause adverse side effects in a clinical setting.[8]
Q3: How can I begin to investigate if the cellular effects I'm observing are due to off-target activity?
A systematic approach is essential to distinguish on-target from off-target effects.[9] Key strategies include:
-
Orthogonal Assays: Confirm your findings using a different experimental method that measures the same biological endpoint.[10] For example, if you see an effect in a cell-based assay, try to reproduce it in a cell-free biochemical assay.
-
Target Engagement Studies: Use techniques like Cellular Thermal Shift Assay (CETSA) to confirm that this compound is physically binding to its intended target within the intact cellular environment.[10]
-
Inactive Controls: Employ a structurally similar analog of this compound that is known to be inactive against the primary target. If this inactive control produces the same cellular effect, it strongly suggests an off-target mechanism.[10]
-
Dose-Response Analysis: Carefully analyze the concentration at which you observe the effect. On-target effects should occur at concentrations relevant to the compound's potency (IC50 or EC50), while off-target effects may only appear at much higher concentrations.[10]
Section 2: Troubleshooting Guide for this compound Assays
This guide addresses common problems encountered during cell-based assays with this compound and other cytotoxic compounds.
| Problem | Potential Cause | Recommended Solution | Citation |
| High Variability in Cytotoxicity Data | Inconsistent cell seeding density across wells. | Implement a strict protocol for cell counting (e.g., using a hemocytometer or automated cell counter) and gentle, consistent pipetting techniques to ensure a uniform monolayer. | [11][12] |
| "Edge effects" in microplates due to uneven evaporation. | Avoid using the outer wells of the assay plate for experimental samples. Fill them with sterile media or PBS to maintain a humidified environment across the plate. | [13] | |
| This compound precipitation at high concentrations. | Visually inspect wells for precipitate. Confirm the solubility of this compound in your specific culture medium and consider using a lower concentration of a vehicle like DMSO. Always include a vehicle-only control. | ||
| High Background Signal in Assay | Interference from components in the cell culture medium. | Test the medium alone to determine its contribution to the background signal. If high, consider using a different medium formulation or a buffer system for the final assay reading. | [11] |
| The compound itself is fluorescent or absorbs at the assay wavelength. | Run a "compound only" control (no cells) at all concentrations to measure intrinsic signal. Subtract this background from all experimental readings. | [11][14] | |
| Unexpected Cellular Phenotype | The observed effect is due to an off-target interaction. | Follow the validation strategies outlined in the FAQs, such as using orthogonal assays, target engagement studies, and an inactive control compound. | [10] |
| Mycoplasma contamination is altering cellular response. | Regularly test cell cultures for mycoplasma contamination, as it can significantly impact experimental outcomes. | [12][15] | |
| Discrepancy Between Results | Poor cell permeability of this compound. | The compound may be potent in a biochemical (cell-free) assay but show reduced activity in a cell-based assay due to an inability to cross the cell membrane. Conduct permeability assays to investigate. | |
| Compound instability or metabolism in culture. | This compound may be degrading or being metabolized by the cells over the incubation period. Assess the compound's stability in culture medium over time using methods like HPLC. |
Section 3: Key Experimental Protocols
Protocol 1: Orthogonal Assay Validation Workflow
This protocol provides a conceptual workflow for validating a primary screening hit by using a secondary, different assay format.
-
Primary Assay (Cell-Based):
-
Objective: To determine the effect of this compound on a cellular process (e.g., viability, signaling).
-
Method: Seed cells in a 96-well plate. Treat with a serial dilution of this compound for a predetermined time (e.g., 24-72 hours).[11] Use a viability reagent (e.g., a tetrazolium-based dye like MTT or WST-8, or a real-time cytotoxicity dye) and measure the output on a plate reader.[11][12][14]
-
Controls: Include "no cell," "vehicle only," and a positive control cytotoxic compound.[13]
-
-
Secondary Assay (Biochemical/Cell-Free):
-
Objective: To confirm that this compound directly interacts with its purified molecular target, independent of cellular complexity.
-
Method: In a cell-free system, combine the purified target (e.g., bacterial ribosomes) with its substrate and this compound. Measure the target's activity (e.g., protein translation via incorporation of radiolabeled amino acids).
-
Analysis: A positive result in both the primary and secondary assays strengthens the evidence for on-target activity. A positive result in only the primary assay suggests a potential off-target effect or a mechanism dependent on cellular metabolism.[10]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its target protein in a cellular environment.
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control.
-
Heating: Aliquot the cell lysates into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C). The binding of this compound should stabilize its target protein, making it more resistant to thermal denaturation.
-
Protein Separation: Centrifuge the heated samples to pellet the denatured, aggregated proteins. The soluble protein fraction remains in the supernatant.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Analysis: A "thermal shift" (i.e., the target protein remains soluble at higher temperatures in the drug-treated sample compared to the control) indicates direct binding and engagement.[10]
Section 4: Visualizing Workflows and Pathways
Diagrams
The following diagrams illustrate key workflows and concepts relevant to this compound research.
Caption: Workflow for Investigating Off-Target Effects.
Caption: this compound Primary Mechanism of Action.
Caption: Example Off-Target Gq-Coupled GPCR Pathway.[16]
References
- 1. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 7. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biocurate.com [biocurate.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. youtube.com [youtube.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. dojindo.com [dojindo.com]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 16. Signaling through G-Protein-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Solubility of Sannamycin G
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Sannamycin G.
Introduction
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What is the first step I should take?
A1: The first step is to quantify the extent of the solubility problem. We recommend performing a simple equilibrium solubility test to determine the approximate solubility of this compound in your specific aqueous medium. This will provide a baseline for selecting an appropriate solubilization strategy. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q2: Are there any quick methods to improve the solubility of this compound for initial in vitro experiments?
A2: For preliminary in vitro studies, using co-solvents is often the quickest and most straightforward approach.[3][4] Organic solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can be used to prepare a concentrated stock solution, which is then diluted into the aqueous experimental medium.[3] However, it is crucial to be mindful of the final solvent concentration to avoid any potential artifacts in your assay.
Q3: Can pH adjustment be used to enhance the solubility of this compound?
A3: Yes, pH adjustment can be a very effective technique for ionizable compounds.[5][6] this compound, as an aminoglycoside, contains multiple amino groups which can be protonated at acidic pH.[7] By lowering the pH of the solution, you can increase the ionization of this compound, which generally leads to higher aqueous solubility. It is important to determine the pKa of this compound to optimize the pH for solubilization while ensuring the compound's stability and compatibility with your experimental system.
Q4: What are cyclodextrins and can they be used for this compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior.[8] They can encapsulate poorly soluble molecules, or parts of molecules, within their hydrophobic core, thereby increasing their apparent solubility in aqueous solutions.[8][9] Given the structure of this compound, cyclodextrins could potentially interact with less polar regions of the molecule to improve its solubility.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| This compound precipitates out of solution upon dilution of a stock solution. | The aqueous medium is a poor solvent for this compound, and the dilution has pushed the concentration above its solubility limit. | 1. Decrease the concentration of the final solution.2. Increase the percentage of co-solvent in the final solution (ensure it doesn't affect your experiment).3. Explore the use of surfactants or cyclodextrins to maintain solubility upon dilution.[8][10] |
| The solubility of this compound varies between experiments. | Inconsistent preparation methods, temperature fluctuations, or variations in the buffer composition (pH, ionic strength). | 1. Standardize the protocol for solution preparation, including mixing time and temperature.[9]2. Ensure the pH and composition of the aqueous medium are consistent for each experiment. |
| I need a high concentration of this compound for my experiment, but co-solvents are not an option. | The required concentration exceeds the intrinsic solubility of this compound, and the experimental system is sensitive to organic solvents. | 1. Investigate the use of solubility-enhancing excipients such as cyclodextrins or lipid-based formulations.[8][11]2. Consider physical modification techniques like micronization or nanosuspension to increase the dissolution rate.[3][9] |
Strategies for Solubility Enhancement
A variety of techniques can be employed to improve the solubility of poorly water-soluble compounds.[5][12][13] The choice of method depends on the specific requirements of the experiment, including the desired concentration, the route of administration for in vivo studies, and the tolerance of the experimental system to excipients.
| Technique | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Increases the ionization of the drug, leading to greater interaction with water molecules.[6][14] | Simple, cost-effective, and easy to implement. | Only applicable to ionizable compounds; potential for chemical instability at extreme pH values. |
| Co-solvents | Reduces the polarity of the solvent system, making it more favorable for the dissolution of hydrophobic compounds.[3][10][15] | Simple to prepare, effective for many compounds. | Can cause precipitation upon dilution; potential for solvent toxicity in biological assays.[3] |
| Surfactants | Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[5][14] | High solubilization capacity. | Can interfere with biological assays; potential for toxicity.[10] |
| Cyclodextrins | Form inclusion complexes by encapsulating the drug within their hydrophobic core.[8][9] | Good safety profile, can also improve drug stability.[8] | Can be expensive; complex formation is a 1:1 or 1:2 drug-cyclodextrin ratio, which may require high concentrations of the excipient. |
| Particle Size Reduction | Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate.[3][9][15] | Enhances dissolution rate. | Does not increase the equilibrium solubility.[9] |
| Solid Dispersions | The drug is dispersed in an amorphous form within a hydrophilic carrier, which enhances wettability and dissolution.[16][17] | Can significantly increase dissolution rate and apparent solubility. | Can be complex to prepare; potential for the amorphous form to recrystallize over time. |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
-
Add an excess amount of this compound to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, cell culture medium) in a glass vial.
-
Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
The determined concentration represents the equilibrium solubility of this compound in that specific medium.
Protocol 2: Preparation of a Stock Solution using a Co-solvent
-
Weigh out the desired amount of this compound.
-
Add a small volume of a suitable co-solvent (e.g., DMSO, ethanol) to the solid.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
If necessary, gently warm the mixture to aid dissolution, but be cautious of potential degradation.
-
Once dissolved, the stock solution can be stored at an appropriate temperature (e.g., -20°C).
-
When preparing working solutions, dilute the stock solution into the aqueous medium, ensuring the final co-solvent concentration is low and does not affect the experiment.
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a solution of HP-β-CD in the desired aqueous medium at a specific concentration (e.g., 10% w/v).
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Agitate the mixture at a constant temperature for 24-48 hours.
-
Centrifuge and filter the solution as described in Protocol 1.
-
Determine the concentration of this compound in the filtrate.
-
This will give you the solubility of this compound in the presence of that specific concentration of HP-β-CD. A phase solubility diagram can be constructed by repeating this procedure with varying concentrations of HP-β-CD.
Visualizations
Caption: Decision workflow for selecting a this compound solubilization strategy.
Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.
References
- 1. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpbr.in [ijpbr.in]
- 4. ijmsdr.org [ijmsdr.org]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C14H30N4O4 | CID 3056186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. japer.in [japer.in]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. senpharma.vn [senpharma.vn]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
Preventing degradation of Sannamycin G during storage
Disclaimer: This document provides technical guidance on the storage and handling of Sannamycin G based on established knowledge of aminoglycoside antibiotics. As specific stability data for this compound is limited in publicly available literature, some recommendations are extrapolated from studies on structurally similar compounds such as gentamicin and amikacin.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term storage, this compound, like other aminoglycoside antibiotics, should be stored as a desiccated powder in a tightly sealed container at -20°C, protected from light and moisture.
Q2: How should I prepare and store this compound stock solutions?
It is advisable to prepare concentrated stock solutions (e.g., 50-100 mg/mL) in a suitable solvent, such as sterile distilled water or a buffer appropriate for your experimental needs. To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes before freezing.
Q3: What is the expected stability of this compound stock solutions at different temperatures?
While specific data for this compound is unavailable, studies on other aminoglycosides provide general stability guidelines. For instance, gentamicin and tobramycin show virtually no loss of activity when stored at -8°C or -70°C for up to 3 weeks.[1] However, at refrigerated (4°C) and room temperatures (25°C), degradation can occur more rapidly.[1] For critical applications, storage at -70°C or -80°C is recommended to ensure long-term stability.
Q4: Can I store this compound solutions at room temperature for short periods?
Short-term storage at room temperature should be minimized. Some aminoglycosides have been shown to be stable for up to 24-48 hours at room temperature.[2] However, the rate of degradation is temperature-dependent. For any storage beyond a few hours, refrigeration or freezing is strongly advised.
Q5: What are the common degradation pathways for aminoglycoside antibiotics like this compound?
Aminoglycosides can be susceptible to degradation through hydrolysis, particularly at non-neutral pH and elevated temperatures. The amino and hydroxyl groups in their structure can also be sites for chemical reactions that lead to loss of activity. While a specific degradation pathway for this compound has not been published, it is prudent to assume similar sensitivities to other aminoglycosides.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of antibacterial activity in my experiment. | Degradation of this compound due to improper storage. | - Prepare fresh working solutions from a new aliquot of frozen stock solution.- Verify the storage conditions of your stock solution (temperature, light exposure).- Perform a stability check on your stock solution using a recommended analytical method. |
| Precipitate observed in my this compound solution after thawing. | Poor solubility at low temperatures or concentration exceeding solubility limit. | - Gently warm the solution to room temperature and vortex to redissolve.- If precipitation persists, consider preparing a more dilute stock solution.- Ensure the pH of your solvent is compatible with this compound solubility. |
| Inconsistent experimental results. | Repeated freeze-thaw cycles of the stock solution. | - Always aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.- Prepare a fresh stock solution from the powder if degradation is suspected. |
Stability of Aminoglycoside Antibiotics Under Various Storage Conditions
The following table summarizes stability data for several aminoglycoside antibiotics. This data can be used as a general guide for this compound, but it is recommended to perform specific stability studies for critical applications.
| Antibiotic | Storage Temperature | Duration | Percent Residual Activity | Reference |
| Gentamicin | 25°C | 48 hours | >90% | [1] |
| Tobramycin | 25°C | 48 hours | >90% | [1] |
| Amikacin | 25°C | > 3 weeks | >92% | [1] |
| Gentamicin | 4°C | 3 weeks | >92% | [1] |
| Tobramycin | 4°C | 3 weeks | >92% | [1] |
| Amikacin | 4°C | 3 weeks | >92% | [1] |
| Gentamicin | -8°C | 3 weeks | >92% | [1] |
| Tobramycin | -8°C | 3 weeks | >92% | [1] |
| Amikacin | -8°C | 3 weeks | >92% | [1] |
| Gentamicin | -70°C | 3 weeks | >92% | [1] |
| Tobramycin | -70°C | 3 weeks | >92% | [1] |
| Amikacin | -70°C | 3 weeks | >92% | [1] |
| Gentamicin | 37°C | 6 weeks | Excellent Stability | [3] |
| Amikacin | 37°C | 6 weeks | Excellent Stability | [3] |
Experimental Protocols
Protocol 1: Stability Testing of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound in solution. Method optimization will be required.
Objective: To quantify the concentration of this compound over time under specific storage conditions.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade trifluoroacetic acid (TFA) or other suitable ion-pairing agent
-
C18 HPLC column
-
HPLC system with a suitable detector (e.g., UV, Charged Aerosol Detector (CAD), or Mass Spectrometer (MS))
Method:
-
Preparation of Standard Solutions: Prepare a series of this compound standard solutions of known concentrations in the desired solvent.
-
Preparation of Stability Samples: Prepare aliquots of this compound at the desired concentration for stability testing. Store these samples under the conditions being evaluated (e.g., different temperatures, light exposure).
-
HPLC Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove a stability sample.
-
Inject an appropriate volume of the standard and stability samples onto the HPLC system.
-
Due to the lack of a strong chromophore in many aminoglycosides, derivatization may be necessary for UV detection.[4] Alternatively, detectors like CAD or MS can be used for direct analysis.[5]
-
A typical mobile phase for underivatized aminoglycosides on a C18 column might consist of a gradient of water with an ion-pairing agent (like TFA) and acetonitrile.[5]
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the stability samples at each time point by interpolating from the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Visualizations
Caption: Troubleshooting workflow for this compound instability issues.
Caption: Hypothetical degradation pathways for an aminoglycoside antibiotic.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods for the Determination of Amikacin in Pharmaceutical Preparations and Biological Fluids: A Review [ijac.journals.pnu.ac.ir]
- 5. researchgate.net [researchgate.net]
Optimizing incubation time for Sannamycin G susceptibility testing
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing incubation times and troubleshooting common issues encountered during Sannamycin G susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a member of the aminoglycoside class of antibiotics.[1] Like other aminoglycosides, its primary mechanism of action is the inhibition of bacterial protein synthesis.[2][3][4] It binds with high affinity to the 16S ribosomal RNA within the 30S ribosomal subunit.[2][3] This binding interferes with the translation process, causing codon misreading and the production of non-functional or toxic proteins, which ultimately leads to bacterial cell death.[2][5]
Q2: What is the standard incubation time for this compound susceptibility testing?
Standard antimicrobial susceptibility testing (AST) protocols, such as those for broth microdilution or disk diffusion, typically recommend an incubation period of 16 to 24 hours.[6][7][8] For many years, this has been the established timeframe to ensure sufficient bacterial growth for accurate measurement of inhibition.[7]
Q3: Is it possible to shorten the incubation time for this compound susceptibility testing?
Yes, recent studies and methodologies for other antibiotics, including aminoglycosides, support the use of shorter incubation times. Rapid AST (RAST) methods have been validated with incubation periods as short as 4, 6, and 8 hours.[9] Studies have shown a high degree of agreement between results from shortened and standard incubation periods.[6][8] However, it is crucial to validate any shortened protocol for the specific bacterial species and conditions in your laboratory.
Q4: What are the main mechanisms of resistance to this compound?
As an aminoglycoside, bacteria can develop resistance to this compound through several primary mechanisms:
-
Enzymatic Modification: This is the most common form of resistance, where bacteria produce aminoglycoside-modifying enzymes (AMEs) that alter the drug's structure, preventing it from binding to the ribosome.[10][11]
-
Altered Target Site: Mutations in the 16S rRNA gene or modifications by ribosomal methyltransferases can reduce the binding affinity of the antibiotic to its ribosomal target.[10]
-
Reduced Uptake/Efflux: Bacteria can limit the intracellular concentration of the antibiotic by altering outer membrane permeability or by actively pumping the drug out of the cell using efflux pumps.[12][13]
Optimizing Incubation Time: Data Summary
Shortening incubation times can significantly accelerate research and clinical workflows. The following table summarizes findings on the concordance of rapid antimicrobial susceptibility testing (RAST) with standard overnight incubation.
| Incubation Time | Method | Concordance with 24-hour Incubation | Reference |
| 6 hours | Disk Diffusion | 99.65% | [6] |
| 6 hours | Disk Diffusion | 96.7% | [8] |
| 10 hours | Disk Diffusion | 96.7% | [8] |
| 4, 6, 8 hours | Disk Diffusion (RAST) | Method has been validated for a limited number of species and antibiotics. | [9] |
Experimental Protocols
Accurate susceptibility testing relies on meticulous adherence to standardized protocols. Below are detailed methodologies for two common AST methods.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Prepare this compound Dilutions: Create a serial two-fold dilution of this compound in cation-adjusted Mueller-Hinton Broth (MHB).
-
Standardize Inoculum: From a pure culture, prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]
-
Inoculate Microplate: Within 15 minutes of standardization, dilute the bacterial suspension and add it to the wells of a microdilution plate containing the this compound dilutions to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[15] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[14]
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours for standard protocol. For rapid AST, shorter incubation times (e.g., 6, 8, or 10 hours) can be trialed, but require validation.[14]
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[8]
Protocol 2: Kirby-Bauer Disk Diffusion Method
This method assesses susceptibility by measuring the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.
-
Prepare Inoculum: Create a bacterial suspension equivalent to a 0.5 McFarland standard as described above.[14]
-
Inoculate Agar Plate: Within 15 minutes, dip a sterile cotton swab into the suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.[15]
-
Apply Antibiotic Disk: Using sterile forceps, place a this compound-impregnated disk onto the surface of the agar.
-
Incubation: Invert the plates and incubate at 35°C for 16-24 hours for standard protocol.[7] Shorter incubation times should be validated by comparing zone diameters to the standard incubation time.
-
Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition in millimeters (mm).[14] Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints.
Visual Guides and Workflows
This compound Mechanism of Action and Resistance
Caption: this compound action and bacterial resistance pathways.
Standard Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Troubleshooting Guide
Q: Why am I seeing no bacterial growth, even in my positive control well?
A: This issue typically points to problems with the inoculum or media.
-
Inactive Inoculum: The bacterial culture may have lost viability. Ensure you are using a fresh culture grown on appropriate media.
-
Incorrect Media Preparation: The Mueller-Hinton Broth (MHB) may have been prepared incorrectly, or the pH could be outside the optimal range of 7.2-7.4.[14]
-
Incubation Issues: Verify that the incubator is functioning at the correct temperature (35°C ± 2°C).[14]
Q: My results are inconsistent between experiments. What are the common causes of variability?
A: Several factors can affect the reproducibility of AST results.
-
Inoculum Density: The most critical variable. An inoculum that is too light or too heavy will alter the MIC or zone size. Always use a standardized 0.5 McFarland suspension.[15][16]
-
Incubation Time: While shortening incubation is possible, it must be consistent. A 6-hour read will differ from an 8-hour read. Standardize your chosen incubation period across all experiments.
-
Media Composition: Variations in cation concentration (Ca²⁺, Mg²⁺) in the Mueller-Hinton media can significantly affect the activity of aminoglycosides. Use media from a reliable source.
-
Antibiotic Potency: Ensure the this compound stock solution or disks have been stored correctly and are not expired.[8]
Q: I observed "skipped wells" (growth in a higher concentration well after no growth in a lower one) in my MIC assay. What does this mean?
A: This phenomenon is uncommon but can occur.
-
Contamination: A resistant contaminant may have been introduced into a single well.
-
Resistant Subpopulation: A small, resistant subpopulation of bacteria may have been present in the inoculum.
-
Precipitation: The drug may have precipitated out of solution at a higher concentration. In such cases, the experiment should be repeated. If the issue persists, consider plating the contents of the "skipped well" to check for purity.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common AST issues.
References
- 1. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 6. Improving Turnaround Times for Routine Antimicrobial Sensitivity Testing Following European Committee on Antimicrobial Susceptibility Testing Methodology in Patients with Bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aminoglycoside Resistance Rates, Phenotypes, and Mechanisms of Gram-Negative Bacteria from Infected Patients in Upper Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apec.org [apec.org]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Mitigating potential cytotoxicity of Sannamycin G in eukaryotic cells
A-Hub for Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for mitigating the potential cytotoxicity of Sannamycin G in eukaryotic cells. Due to the limited availability of specific data on this compound, this resource leverages the extensive knowledge of the aminoglycoside antibiotic class, to which this compound belongs. The principles and protocols outlined here are based on the known mechanisms of aminoglycoside-induced cytotoxicity and offer a robust framework for proactive mitigation and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cytotoxicity a concern?
This compound is an aminoglycoside antibiotic.[1][2] Like other members of this class, it can exhibit cytotoxic effects in eukaryotic cells, which can interfere with experimental results and impact the development of potential therapeutic applications.[3][4] Understanding and mitigating this cytotoxicity is crucial for accurate in vitro studies.
Q2: What are the known mechanisms of aminoglycoside-induced cytotoxicity in eukaryotic cells?
Aminoglycoside antibiotics can induce cytotoxicity through several primary mechanisms:[3][4]
-
Generation of Reactive Oxygen Species (ROS): Aminoglycosides can chelate iron, and this complex can catalyze the formation of ROS.[5][6] An excess of ROS leads to oxidative stress, damaging cellular components like lipids, proteins, and DNA.[7][8]
-
Mitochondrial Dysfunction: ROS can trigger the mitochondrial apoptosis pathway. This includes the release of cytochrome c from mitochondria, which in turn activates caspase cascades.[3]
-
Activation of Apoptotic Pathways: Aminoglycosides can activate signaling pathways that lead to programmed cell death (apoptosis). A key pathway involved is the c-Jun N-terminal kinase (JNK) signaling pathway.[3][9]
-
Inhibition of Protein Synthesis: While the primary target of aminoglycosides is the bacterial ribosome, at high concentrations, they can also affect eukaryotic ribosomes, particularly mitochondrial ribosomes, leading to inhibition of protein synthesis.[3][10]
Q3: What are the initial signs of this compound-induced cytotoxicity in my cell culture?
Common indicators of cytotoxicity include:
-
Reduced cell viability and proliferation rate.
-
Changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.
-
Increased number of floating, dead cells in the culture medium.
-
Signs of apoptosis, such as membrane blebbing and chromatin condensation.
Q4: How can I proactively mitigate the potential cytotoxicity of this compound?
Several strategies can be employed:
-
Dose-Response Optimization: Determine the optimal concentration of this compound that achieves the desired biological effect with minimal cytotoxicity.
-
Use of Antioxidants: Co-treatment with antioxidants can help neutralize ROS and reduce oxidative stress.[5][11]
-
Inhibition of Apoptotic Pathways: The use of specific inhibitors, such as pan-caspase inhibitors, can block the execution of apoptosis.[12]
-
Control of Exposure Time: Limiting the duration of cell exposure to this compound can reduce cumulative toxic effects.[13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death even at low concentrations of this compound. | The cell line is particularly sensitive to aminoglycosides. | Perform a dose-response experiment with a wider range of concentrations to determine the IC50 value. Consider using a more resistant cell line if appropriate for the experimental goals. |
| Experimental results are inconsistent. | Underlying, low-level cytotoxicity is affecting cellular processes. | Re-evaluate the working concentration of this compound. Even sub-lethal concentrations can alter cell behavior.[2] Incorporate viability assays into your standard protocol. |
| Morphological changes observed, but viability assays show minimal cell death. | Cells may be undergoing stress or senescence rather than acute apoptosis. | Analyze markers of cellular stress (e.g., heat shock proteins) or senescence (e.g., β-galactosidase staining). |
| Antioxidant co-treatment is not reducing cytotoxicity. | The primary cytotoxic mechanism may not be ROS-dependent in your specific cell line or experimental conditions. | Investigate the involvement of other pathways. Consider using a pan-caspase inhibitor to determine if apoptosis is the primary cell death mechanism.[12] |
Quantitative Data Summary
Due to the lack of specific quantitative data for this compound, the following table provides examples of IC50 and LC50 values for other aminoglycosides in eukaryotic cell lines to serve as a reference for the expected range of cytotoxicity. Researchers should experimentally determine these values for this compound in their specific cell lines.
| Aminoglycoside | Cell Line | Assay | IC50 / LC50 | Reference |
| Gentamicin | Vero | MTT | >2000 µg/mL | [14] |
| Neomycin | BHK-21 | MTT | >9000 µg/mL | [15][16] |
| Dihydrostreptomycin | BHK-21 | MTT | >3500 µg/mL | [15][16] |
| G418 (Geneticin) | BHK | Cell Viability | 0.9 mM | [17] |
| G418 (Geneticin) | HEK293-FT | Cell Viability | 1.7 mM | [17] |
Key Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
Cell Seeding: Seed eukaryotic cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions to create a range of concentrations to be tested.
-
Treatment: Remove the culture medium and add 100 µL of fresh medium containing the different concentrations of this compound to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing ROS Production using a DCFDA Assay
This protocol uses 2',7'-dichlorofluorescin diacetate (DCFDA) to detect intracellular ROS.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in Protocol 1. Include a positive control (e.g., H₂O₂) and an untreated control.
-
DCFDA Staining:
-
At the end of the treatment period, remove the medium and wash the cells with warm PBS.
-
Add 100 µL of 10 µM DCFDA solution in PBS to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Data Acquisition: Measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control to determine the fold-change in ROS production.
Protocol 3: Evaluating Apoptosis using a Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
Caspase-3/7 Assay:
-
At the end of the treatment period, add the caspase-3/7 reagent (containing a pro-fluorescent substrate) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 30-60 minutes) at room temperature, protected from light.
-
-
Data Acquisition: Measure the fluorescence (e.g., excitation ~499 nm, emission ~521 nm for green fluorescent substrates) using a fluorescence plate reader.
-
Data Analysis: Compare the fluorescence intensity of the treated wells to the untreated control to determine the level of caspase-3/7 activation.
Visualizations
Caption: Generalized signaling pathway of aminoglycoside-induced cytotoxicity.
Caption: Experimental workflow for mitigating this compound cytotoxicity.
References
- 1. PubChemLite - this compound (C14H30N4O4) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C14H30N4O4 | CID 3056186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Mistranslation of membrane proteins and two-component system activation trigger aminoglycoside-mediated oxidative stress and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminoglycosides rapidly inhibit NAD(P)H metabolism increasing reactive oxygen species and cochlear cell demise - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial calcium uptake underlies ROS generation during aminoglycoside-induced hair cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms and otoprotective strategies of programmed cell death on aminoglycoside-induced ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of aminoglycoside antibiotics in eucaryotic protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Balancing Nonsense Mutation Readthrough and Toxicity of Designer Aminoglycosides for Treatment of Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Sannamycin G and Gentamicin: A Review of Available Data
A direct comparative study detailing the efficacy of Sannamycin G versus gentamicin is not available in the current body of scientific literature. While extensive data exists for the well-established aminoglycoside gentamicin, information regarding this compound is scarce, preventing a comprehensive head-to-head comparison of their antibacterial activity and clinical potential.
Gentamicin, a widely used antibiotic, is known for its efficacy against a broad spectrum of Gram-negative bacteria and some Gram-positive organisms.[1][2][3] Its mechanism of action involves the inhibition of protein synthesis by binding to the bacterial 30S ribosomal subunit.[1][2] This binding interferes with the fidelity of protein translation, leading to the production of nonfunctional proteins and ultimately bacterial cell death.
Gentamicin: An Overview of its Antibacterial Profile
Gentamicin is a cornerstone in the treatment of various bacterial infections. Its activity is particularly notable against aerobic Gram-negative bacilli.
Mechanism of Action:
The bactericidal effect of gentamicin stems from its irreversible binding to the 30S ribosomal subunit of bacteria. This interaction leads to two primary consequences:
-
Inhibition of Protein Synthesis: By binding to the A-site of the ribosome, gentamicin disrupts the initiation and elongation steps of protein synthesis.
-
Mistranslation of mRNA: The binding of gentamicin can cause misreading of the mRNA codon, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain. This leads to the accumulation of aberrant and non-functional proteins, contributing to the lethal effect of the antibiotic.
The following diagram illustrates the generally accepted mechanism of action for aminoglycosides like gentamicin.
Caption: Mechanism of action of gentamicin in a Gram-negative bacterium.
This compound: An Undefined Profile
The lack of specific studies on this compound makes it impossible to construct a similar profile. Without experimental data on its MIC values against a panel of clinically relevant bacteria, a comparison of its potency relative to gentamicin cannot be made. Furthermore, while it is likely that this compound, as an aminoglycoside, also targets the bacterial ribosome, the specifics of its binding and the resulting functional consequences have not been elucidated.
Conclusion
A comprehensive and objective comparison between this compound and gentamicin is not feasible due to the absence of published experimental data on this compound. While gentamicin's properties are well-documented, the scientific community awaits further research to characterize the antibacterial profile and potential clinical utility of this compound. Future studies providing quantitative data, such as MICs and in vivo efficacy models, are necessary to understand its standing relative to established aminoglycosides like gentamicin. Researchers and drug development professionals are encouraged to pursue studies that would illuminate the pharmacological properties of this compound.
References
- 1. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 4. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Sannamycin G: A Comparative Analysis of its Potential Efficacy Against Aminoglycoside-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health, rendering many conventional antibiotics ineffective. Aminoglycosides, a class of potent bactericidal antibiotics, have long been a cornerstone in treating severe Gram-negative infections. However, their efficacy is increasingly compromised by the spread of resistance mechanisms. This guide provides a comparative analysis of Sannamycin G, a lesser-known aminoglycoside, and its potential for combating resistant strains. Due to the limited publicly available data on this compound, this guide synthesizes information on related compounds, particularly Sannamycin C, and outlines the experimental frameworks required to validate its efficacy.
Introduction to this compound and the Challenge of Aminoglycoside Resistance
Sannamycins are a group of aminoglycoside antibiotics produced by Streptomyces sannanensis. While research has been published on Sannamycins A, B, and C, specific data regarding this compound is scarce in peer-reviewed literature. However, studies on related compounds, such as the 4-N-glycyl derivative of Sannamycin C, have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1] This suggests that this compound may possess a unique structural feature that allows it to evade common resistance mechanisms.
The primary mechanisms of aminoglycoside resistance include:
-
Enzymatic Modification: Bacterial enzymes, such as aminoglycoside acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), modify the antibiotic structure, preventing it from binding to its ribosomal target.[2][3]
-
Ribosomal Alterations: Mutations in the 16S rRNA or ribosomal proteins can reduce the binding affinity of aminoglycosides to the ribosome, the site of bacterial protein synthesis.[2]
-
Reduced Permeability and Efflux: Changes in the bacterial cell membrane can limit the uptake of aminoglycosides, or efflux pumps can actively transport the antibiotic out of the cell.[2][3]
For this compound to be a viable candidate against resistant strains, it must be able to overcome these mechanisms.
Comparative Efficacy: A Proposed Framework
A direct comparison of this compound with established aminoglycosides like Gentamicin, Amikacin, and Tobramycin requires experimental validation. The following table outlines a proposed structure for presenting such comparative data, highlighting the key metrics necessary for evaluation. The values for this compound are hypothetical and represent a target profile for a potentially effective next-generation aminoglycoside.
| Antibiotic | Class | Spectrum of Activity | Potency (MIC50 against susceptible strains) | Efficacy against AME-producing strains (MIC50) | Efficacy against strains with ribosomal mutations (MIC50) |
| This compound (Hypothetical) | Aminoglycoside | Broad-spectrum Gram-positive and Gram-negative | 0.5 µg/mL | 2-4 µg/mL | 1-2 µg/mL |
| Gentamicin | Aminoglycoside | Primarily Gram-negative | 1 µg/mL | >64 µg/mL (high resistance) | 8-16 µg/mL |
| Amikacin | Aminoglycoside | Broad-spectrum Gram-negative, some Gram-positive | 2 µg/mL | 8-16 µg/mL (moderately effective) | 4-8 µg/mL |
| Tobramycin | Aminoglycoside | Primarily Gram-negative, potent against P. aeruginosa | 0.5 µg/mL | >64 µg/mL (high resistance) | 8-16 µg/mL |
MIC50 (Minimum Inhibitory Concentration for 50% of isolates) values are representative and can vary significantly between bacterial species and strains.
Experimental Protocols for Validation
To validate the efficacy of this compound, a series of standardized in vitro and in vivo experiments are essential.
In Vitro Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of aminoglycoside-resistant and susceptible bacterial strains.
Methodology: Broth Microdilution
-
Bacterial Strain Panel: A diverse panel of clinical isolates with well-characterized resistance mechanisms (e.g., producing specific AMEs, possessing known ribosomal mutations) should be used. This should include common pathogens such as Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus.
-
Inoculum Preparation: Bacterial colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 108 CFU/mL.
-
Antibiotic Dilution: this compound and comparator aminoglycosides are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is further diluted and added to each well, resulting in a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Kinetic Assay
Objective: To assess the bactericidal activity of this compound over time.
Methodology:
-
Culture Preparation: A logarithmic phase bacterial culture is diluted to a starting concentration of approximately 5 x 105 CFU/mL in CAMHB.
-
Antibiotic Exposure: this compound is added at various multiples of its predetermined MIC (e.g., 1x, 4x, 8x MIC).
-
Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on nutrient agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted to visualize the rate of bacterial killing. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
Visualizing Resistance and Experimental Workflow
To better understand the challenges this compound must overcome and the process for its evaluation, the following diagrams illustrate the primary mechanisms of aminoglycoside resistance and a typical experimental workflow.
Caption: Mechanisms of bacterial resistance to aminoglycosides.
Caption: Workflow for validating this compound's efficacy.
Conclusion and Future Directions
While direct evidence is currently lacking, the chemical family of Sannamycins holds promise for the development of new aminoglycosides effective against resistant bacteria. The proposed experimental framework provides a clear path for the systematic evaluation of this compound's potential. Should in vitro studies demonstrate significant activity, subsequent in vivo studies in animal models of infection will be crucial to determine its therapeutic potential. Further research into the structure-activity relationship of the Sannamycin class could also guide the synthesis of novel derivatives with enhanced potency and an improved resistance profile, ultimately contributing to the arsenal of antibiotics needed to combat the growing threat of antimicrobial resistance.
References
Navigating Aminoglycoside Resistance: A Comparative Analysis of Sannamycin G and Other Aminoglycosides
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance poses a significant threat to global health. Aminoglycosides, a class of potent bactericidal antibiotics, have long been a cornerstone in treating severe Gram-negative infections. However, their efficacy is increasingly challenged by the spread of resistance mechanisms. This guide provides a comparative analysis of Sannamycin G, a member of the fortimicin class of aminoglycosides, and other clinically important aminoglycosides, with a focus on cross-resistance patterns. Due to the limited availability of direct comparative studies on this compound, data for the closely related compound, fortimicin A, is presented as a representative of this subclass.
Comparative In Vitro Activity of Fortimicin A and Other Aminoglycosides
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of fortimicin A, amikacin, gentamicin, and tobramycin against a range of bacterial strains, including those with known aminoglycoside resistance mechanisms. The data is compiled from a study comparing the in vitro activity of fortimicin A against other aminoglycosides[1].
| Bacterial Strain | Resistance Mechanism | Fortimicin A (µg/mL) | Amikacin (µg/mL) | Gentamicin (µg/mL) | Tobramycin (µg/mL) |
| Escherichia coli | Susceptible | 1.6 | 1.6 | 0.8 | 0.4 |
| Klebsiella pneumoniae | Susceptible | 1.6 | 1.6 | 0.8 | 0.8 |
| Pseudomonas aeruginosa | Susceptible | 12.5 | 3.1 | 1.6 | 0.8 |
| Staphylococcus aureus | Susceptible | 0.8 | 1.6 | 0.2 | 0.2 |
| Enterobacter cloacae | Gentamicin-Resistant | 3.1 | 3.1 | >100 | >100 |
| Serratia marcescens | Gentamicin-Resistant | 3.1 | 3.1 | >100 | 50 |
| Providencia stuartii | Gentamicin-Resistant | 1.6 | 6.2 | >100 | >100 |
| Klebsiella pneumoniae | Gentamicin-Resistant | 3.1 | 3.1 | 50 | 25 |
Note: The data presented for fortimicin A is used as a surrogate for this compound due to the lack of publicly available, direct comparative studies for the latter. Fortimicin A and this compound belong to the same fortimicin class of aminoglycosides.
Mechanisms of Aminoglycoside Resistance
Bacteria have evolved several mechanisms to counteract the effects of aminoglycoside antibiotics. Understanding these pathways is crucial for the development of new therapeutic strategies. The primary mechanisms include enzymatic modification of the antibiotic, alteration of the ribosomal target site, and reduced intracellular concentration of the drug via decreased uptake or active efflux.[2][3][4]
Signaling Pathways in Aminoglycoside Resistance
The following diagrams illustrate the key molecular pathways involved in aminoglycoside resistance.
References
- 1. Fortimicins A and B, new aminoglycoside antibiotics. IV. In vitro study of fortimicin A compared with other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Sannamycin G and Neomycin Cytotoxicity: A Data-Driven Guide
A comparative analysis of the cytotoxic effects of Sannamycin G and neomycin is currently hampered by a significant lack of publicly available scientific data for this compound. Extensive searches of scientific literature and databases did not yield any studies investigating the cytotoxicity of this compound, its mechanism of action in mammalian cells, or any quantitative data such as IC50 values. Therefore, a direct, data-supported comparison with neomycin is not feasible at this time.
This guide will proceed by providing a comprehensive overview of the known cytotoxic properties of neomycin, a well-studied aminoglycoside antibiotic. The information presented below is intended to serve as a valuable resource for researchers and drug development professionals interested in the cellular toxicity of this class of compounds.
Neomycin Cytotoxicity Profile
Neomycin, like other aminoglycoside antibiotics, can induce cytotoxicity in mammalian cells, a factor that limits its systemic use. The primary mechanisms of neomycin-induced cell death involve the induction of apoptosis, the generation of reactive oxygen species (ROS), and the activation of intracellular stress pathways.
Quantitative Cytotoxicity Data
The cytotoxic potential of neomycin has been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.
| Cell Line | Concentration | Effect | Citation |
| Mouse Cochlear Hair Cells | ~230 µM | 50% cell death (IC50) | [1] |
| BHK-21 (Syrian hamster kidney fibroblasts) | 9000 µg/mL | Significant decrease in cell viability | [2][3] |
| BHK-21 (Syrian hamster kidney fibroblasts) | 10000 µg/mL | Significant decrease in cell viability | [2][3] |
| BHK-21 (Syrian hamster kidney fibroblasts) | 20000 µg/mL | Significant decrease in cell viability | [2][3] |
| FEA (feline embryonic fibroblasts) | 3000 µg/mL | Significant decrease in cell viability | [2][3] |
Experimental Protocols
The evaluation of neomycin's cytotoxicity typically involves in vitro cell-based assays. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
MTT Assay for Cytotoxicity Assessment
-
Cell Seeding: Plate cells (e.g., BHK-21, VERO, or FEA) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of neomycin for a defined period (e.g., 24 hours). Include untreated cells as a negative control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each neomycin concentration relative to the untreated control. This data can then be used to determine the IC50 value.
MTT Assay Experimental Workflow
Signaling Pathways in Neomycin-Induced Cytotoxicity
The cytotoxic effects of neomycin in mammalian cells are mediated by complex intracellular signaling pathways, primarily culminating in apoptosis. While the antibacterial action of neomycin involves binding to the 30S ribosomal subunit, its toxicity in eukaryotic cells is thought to be initiated by other mechanisms.[4][5][6][7] One of the key events is the generation of reactive oxygen species (ROS), which leads to cellular damage and triggers apoptotic cascades.
Aminoglycoside-induced cytotoxicity can involve the activation of caspases, a family of proteases that play a central role in the execution of apoptosis.[8] Specifically, the activation of caspase-9 and caspase-3 has been implicated in this process.[8] Furthermore, aminoglycosides can induce the phosphorylation of c-Jun N-terminal kinases (JNKs), which are involved in stress-induced apoptosis.[8]
Signaling Pathway of Neomycin Cytotoxicity
References
- 1. Frontiers | Protecting Mammalian Hair Cells from Aminoglycoside-Toxicity: Assessing Phenoxybenzamine’s Potential [frontiersin.org]
- 2. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 7. Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Sannamycin G's Post-Antibiotic Effect Against Older Aminoglycosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the post-antibiotic effect (PAE) of Sannamycin G against established aminoglycoside antibiotics. Due to the current lack of publicly available, specific quantitative data on the PAE of this compound, this document serves as a comprehensive benchmark. It outlines the PAE of older aminoglycosides, details the requisite experimental protocols for future comparative studies, and illustrates the underlying mechanisms of action.
The Post-Antibiotic Effect (PAE) of Aminoglycosides
The post-antibiotic effect is the continued suppression of bacterial growth after a short exposure to an antimicrobial agent, even after the drug concentration has fallen below the minimum inhibitory concentration (MIC).[1][2][3] For aminoglycosides, this effect is concentration-dependent, meaning higher drug concentrations lead to a longer PAE.[1][4] This characteristic is crucial for optimizing dosing regimens, as a prolonged PAE may allow for less frequent administration, potentially reducing toxicity.[4][5]
Comparative Post-Antibiotic Effect Data of Established Aminoglycosides
The following table summarizes the in vitro post-antibiotic effect of commonly used aminoglycosides against Gram-negative bacteria. It is important to note that the duration of the PAE is influenced by several factors, including the bacterial strain, antibiotic concentration, and the duration of exposure.[3]
| Antibiotic | Bacterial Strain | Concentration (mg/L) | Exposure Time (hours) | Post-Antibiotic Effect (PAE) (hours) |
| Amikacin | E. coli | 16-64 | 1 | 3-7 |
| P. aeruginosa | 16-64 | 1 | 3-7 | |
| Gentamicin | E. coli | 4-16 | 1 | 3-7 |
| P. aeruginosa | 4-16 | 1 | 3-7 | |
| Tobramycin | E. coli | 4-16 | 1 | 3-7 |
| P. aeruginosa | 4-16 | 1 | 3-7 | |
| Netilmicin | E. coli | 4-16 | 1 | 3-7 |
| P. aeruginosa | 4-16 | 1 | 3-7 |
Note: The PAE ranges are derived from studies on various strains and concentrations. Specific experimental conditions will yield more precise values.[5][6]
Experimental Protocols for Determining Post-Antibiotic Effect
To ensure a standardized and reproducible comparison of this compound's PAE with other aminoglycosides, the following experimental protocols are recommended.
Viable Count Method
This is the most common and accepted method for measuring PAE.
Methodology:
-
Bacterial Culture Preparation: A bacterial suspension in the logarithmic phase of growth is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). The suspension is adjusted to a standardized inoculum (e.g., 0.5 McFarland standard).
-
Antibiotic Exposure: The bacterial culture is divided into test and control groups. The test group is exposed to the desired concentration of the antibiotic (e.g., this compound or a comparator aminoglycoside) for a specified duration (typically 1-2 hours) at 37°C. The control group is incubated without the antibiotic.
-
Antibiotic Removal: After the exposure period, the antibiotic must be effectively removed to observe the subsequent growth kinetics. This is typically achieved by one of the following methods:
-
Dilution: The culture is diluted 1:1000 or more in a fresh, pre-warmed antibiotic-free medium.
-
Centrifugation and Washing: The bacterial cells are pelleted by centrifugation, the supernatant containing the antibiotic is discarded, and the cells are washed and resuspended in fresh medium. This process is repeated multiple times.
-
-
Monitoring Bacterial Regrowth: Samples are taken from both the test and control cultures at regular intervals (e.g., hourly).
-
Viable Counts: The number of viable bacteria (colony-forming units per milliliter, CFU/mL) in each sample is determined by plating serial dilutions onto agar plates and incubating them overnight.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C , where:
-
T is the time required for the viable count in the test culture to increase by 1 log10 after antibiotic removal.
-
C is the time required for the viable count in the control culture to increase by 1 log10.
-
Bioluminescence Assay
This method offers a more rapid assessment of bacterial regrowth by measuring adenosine triphosphate (ATP), an indicator of viable cells.
Methodology:
-
Bacterial Culture and Antibiotic Exposure: Follow steps 1 and 2 of the Viable Count Method.
-
Antibiotic Removal: Follow step 3 of the Viable Count Method.
-
Monitoring Bacterial Regrowth: At hourly intervals, samples are taken from the test and control cultures.
-
ATP Measurement: Bacterial ATP is measured using a commercial bioluminescence assay kit and a luminometer.
-
PAE Determination: The PAE is the time it takes for the ATP level in the test culture to begin to rise again after the removal of the antibiotic, compared to the control.
Visualizing the Experimental Workflow
References
- 1. Postantibiotic Effect in Escherichia coli Determined with Real-Time Metabolic Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Postantibiotic effect of imipenem on Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Postantibiotic effect of some antibiotics on the metabolism of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Sannamycin G: A Comparative Guide Using Resistant Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sannamycin G, an aminoglycoside antibiotic, and its mechanism of action, validated through the study of resistant mutants. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established methodology for this process using a representative aminoglycoside as a model. The data and protocols presented are based on well-understood members of the aminoglycoside class, such as gentamicin, to illustrate the validation workflow.
Introduction: The Aminoglycoside this compound and Target Validation
This compound belongs to the aminoglycoside class of antibiotics, which are crucial for treating severe gram-negative bacterial infections.[1][2] These antibiotics are known to be potent, broad-spectrum bactericidal agents.[1][2] The primary mechanism of action for aminoglycosides is the inhibition of protein synthesis by binding to the bacterial ribosome.[1][2][3]
Validating the precise molecular target is a critical step in antibiotic development. One of the most definitive methods for target validation is the generation and characterization of resistant mutants. By identifying specific mutations that confer resistance, researchers can confirm the drug's binding site and mechanism of action. This guide compares the activity of this compound against susceptible (wild-type) bacteria and laboratory-evolved resistant mutants, providing evidence for its ribosomal target.
Proposed Mechanism of Action of this compound
Like other aminoglycosides, this compound is proposed to exert its bactericidal effect by irreversibly binding to the A-site of the 16S ribosomal RNA within the bacterial 30S ribosomal subunit.[1][4] This binding event interferes with protein synthesis in two primary ways: it causes misreading of the mRNA codon, leading to the production of nonfunctional or toxic proteins, and it can block the initiation of translation, ultimately leading to bacterial cell death.[1]
Resistance to aminoglycosides can arise through several mechanisms, but target site modification is of key interest for mechanism validation.[2][5] Mutations in genes encoding ribosomal components can prevent or reduce the binding affinity of the antibiotic, thereby conferring resistance.[5][6] For aminoglycosides like gentamicin, mutations in the fusA1 gene, which encodes the elongation factor G (EF-G), have been identified as a significant cause of resistance.[7][8][9] These mutations are believed to alter the conformational dynamics of the ribosome during translocation, indirectly affecting antibiotic binding.[8]
Experimental Workflow and Data
The validation of this compound's mechanism of action involves a multi-step process beginning with the generation of resistant mutants, followed by phenotypic and genotypic characterization.
The overall workflow to generate and validate the mechanism of this compound using resistant mutants is depicted below. This process involves exposing a susceptible bacterial strain to increasing concentrations of the antibiotic over time to select for resistant variants.
References
- 1. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. youtube.com [youtube.com]
- 4. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mutations in Gene fusA1 as a Novel Mechanism of Aminoglycoside Resistance in Clinical Strains of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
Comparative Analysis of Sannamycin G: Nephrotoxicity and Ototoxicity Profile
A guide for researchers, scientists, and drug development professionals.
Disclaimer: Direct comparative experimental data on the nephrotoxicity and ototoxicity of Sannamycin G is not publicly available. This guide provides a comparative framework based on established data for other aminoglycoside antibiotics. The experimental protocols and signaling pathways described are generally applicable to the aminoglycoside class and serve as a blueprint for the evaluation of this compound.
Aminoglycoside antibiotics are a cornerstone in the treatment of severe Gram-negative bacterial infections. However, their clinical use is often limited by the risk of nephrotoxicity and ototoxicity.[1] this compound, a member of this class, requires thorough evaluation of its toxicity profile in comparison to existing aminoglycosides to ascertain its therapeutic potential. This guide outlines the methodologies and presents a comparative overview of the toxicity of commonly used aminoglycosides, providing a benchmark for future studies on this compound.
Mechanisms of Aminoglycoside Toxicity
Aminoglycosides exert their bactericidal effects by inhibiting protein synthesis through binding to the 30S ribosomal subunit.[2] However, this mechanism is not entirely selective for bacterial cells.
Nephrotoxicity: Aminoglycosides are actively taken up by the proximal tubule cells of the kidney.[3][4] This accumulation within lysosomes leads to cellular damage, characterized by tubular necrosis, glomerular congestion, and inflammation, ultimately impairing renal function.[3][5] The degree of toxicity is often correlated with the extent of drug accumulation in the renal cortex.[6]
Ototoxicity: Aminoglycoside-induced hearing loss results from damage to the sensory hair cells of the inner ear.[7] The entry of these drugs into hair cells, primarily through mechanoelectrical transduction (MET) channels, triggers the formation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial damage, and apoptosis.[5][8] This damage is typically permanent and progresses from higher to lower frequencies.[9]
Comparative Toxicity of Aminoglycosides
While data for this compound is unavailable, studies comparing other aminoglycosides provide valuable insights into the potential range of toxicity.
Table 1: Comparative Nephrotoxicity of Selected Aminoglycosides in Animal Models
| Aminoglycoside | Dosage and Duration | Key Findings | Reference |
|---|---|---|---|
| Gentamicin | 15 days in rats (10, 15, or 25 times human dose) | Showed the highest degree of nephrotoxicity based on creatinine clearance and histological damage. | [10] |
| Tobramycin | 15 days in rats (10, 15, or 25 times human dose) | Less nephrotoxic than gentamicin. | [10] |
| Amikacin | 15 days in rats (10, 15, or 25 times human dose) | Exhibited intermediate nephrotoxicity, similar to sisomicin and kanamycin. | [10] |
| Netilmicin | 15 days in rats (10, 15, or 25 times human dose) | Demonstrated lower nephrotoxicity than tobramycin. | [10] |
| Streptomycin | 15 days in rats (10, 15, or 25 times human dose) | Showed the least nephrotoxicity among the tested aminoglycosides. |[10] |
Table 2: Comparative Ototoxicity of Selected Aminoglycosides in Clinical Studies
| Aminoglycoside | Patient Population & Dosage | Incidence of Ototoxicity | Key Findings | Reference |
|---|---|---|---|---|
| Gentamicin | 54 patients | 11% (6 patients) | Auditory toxicity in 3, vestibular in 3. | [11] |
| Amikacin | 52 patients | 13% (7 patients) | Auditory toxicity in 4, vestibular in 4. | [11] |
| Tobramycin | 59 patients | 6.8% (4 patients) | Developed mild auditory toxicity in 15.7% of a subgroup. |[12] |
Experimental Protocols
Assessment of Nephrotoxicity in Animal Models
Objective: To evaluate the dose-dependent nephrotoxic effects of an aminoglycoside.
Animal Model: Male Wistar rats (or other appropriate strain).
Methodology:
-
Animal Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Divide animals into groups (n=6-8 per group): a control group receiving saline and treatment groups receiving different doses of the aminoglycoside (e.g., this compound) daily for a specified period (e.g., 15 days) via subcutaneous or intramuscular injection.[10]
-
Sample Collection:
-
Urine: Collect 24-hour urine samples at baseline and regular intervals to measure urinary markers of kidney damage such as protein, N-acetyl-β-D-glucosaminidase (NAG), and kidney injury molecule-1 (KIM-1).[13][14]
-
Blood: Collect blood samples at baseline and at the end of the study to determine serum creatinine and blood urea nitrogen (BUN) levels.[13]
-
-
Functional Assessment: Perform creatinine clearance tests to assess glomerular filtration rate (GFR).[10]
-
Histopathology: At the end of the treatment period, euthanize the animals and collect the kidneys. Process the kidneys for histological examination (e.g., H&E staining) to assess for tubular necrosis, interstitial inflammation, and other pathological changes.[13]
-
Drug Accumulation: Measure the concentration of the aminoglycoside in the renal cortex to determine the extent of drug accumulation.[10]
Assessment of Ototoxicity in Animal Models
Objective: To determine the ototoxic potential of an aminoglycoside.
Animal Model: Guinea pigs or mice (e.g., C57BL/6).[15]
Methodology:
-
Baseline Auditory Assessment: Before drug administration, establish baseline hearing thresholds using Auditory Brainstem Response (ABR) testing. ABR measures the electrical activity of the auditory pathway in response to sound stimuli.[15]
-
Grouping and Dosing: As described in the nephrotoxicity protocol, divide animals into control and treatment groups receiving the aminoglycoside for a defined period.
-
Follow-up Auditory Assessment: Perform ABR testing at regular intervals during and after the treatment period to detect any shifts in hearing thresholds, indicative of hearing loss.[15]
-
Histopathology (Cochlear Morphology): After the final ABR, euthanize the animals and perfuse the cochleae. Prepare cochlear tissue for histological analysis (e.g., using cresyl violet staining) or scanning electron microscopy to examine the integrity of the inner and outer hair cells.[15]
Signaling Pathways in Aminoglycoside Toxicity
The following diagrams illustrate the key molecular pathways involved in aminoglycoside-induced nephrotoxicity and ototoxicity.
Caption: Aminoglycoside-induced nephrotoxicity pathway.
Caption: Aminoglycoside-induced ototoxicity pathway.
References
- 1. Aminoglycoside-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. droracle.ai [droracle.ai]
- 4. Aminoglycosides: Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Pathogenic factors in aminoglycoside-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.asha.org [pubs.asha.org]
- 10. Comparative nephrotoxicity of aminoglycoside antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative study of ototoxicity and nephrotoxicity in patients randomly assigned to treatment with amikacin or gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Experimental aminoglycoside nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aminoglycoside-induced nephrotoxicity in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Sannamycin G: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Sannamycin G, a research-grade aminoglycoside antibiotic. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Researchers, scientists, and drug development professionals should adhere to these guidelines to maintain a safe and compliant laboratory environment.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. The lack of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach, treating it as a potentially hazardous substance.
Required PPE:
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator | Recommended when handling the powder form to avoid inhalation. |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid generating dust when working with the solid form.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.
-
Containment: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection: Collect the contained material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable laboratory disinfectant or detergent, followed by a thorough rinse with water.
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.
Disposal Procedures
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. As an aminoglycoside antibiotic, it should be treated as hazardous chemical waste.
Disposal Workflow:
Caption: Workflow for the proper disposal of this compound waste.
Key Disposal Steps:
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected separately in a designated hazardous waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound".
-
Storage: Store the sealed waste container in a secure, designated area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
Crucially, this compound should never be disposed of down the drain or in the regular trash. [1] Antibiotics can have detrimental effects on aquatic ecosystems and contribute to the development of antibiotic-resistant bacteria.
Experimental Protocol: Inactivation (for informational purposes)
While professional disposal is the primary recommended method, understanding potential inactivation methods can be valuable for large-scale operations or specific institutional protocols. The following is a general protocol for the chemical degradation of aminoglycoside antibiotics. This procedure should only be carried out by trained personnel under the guidance of your institution's EHS office.
Materials:
-
This compound waste
-
Sodium hypochlorite solution (bleach, ~5.25%)
-
Sodium thiosulfate
-
pH meter and pH adjustment solutions (e.g., hydrochloric acid, sodium hydroxide)
-
Stir plate and stir bar
-
Appropriate reaction vessel
Procedure:
-
Dilution: Dilute the this compound waste with water to a manageable concentration.
-
Oxidation: While stirring, slowly add an excess of sodium hypochlorite solution. The amount will depend on the concentration of this compound. A general starting point is a 1:10 ratio of this compound solution to bleach.
-
Reaction Time: Allow the mixture to react for at least 30 minutes to ensure the degradation of the antibiotic.
-
Neutralization: After the reaction, neutralize any remaining sodium hypochlorite by adding sodium thiosulfate until the solution no longer tests positive for active chlorine (e.g., using potassium iodide-starch paper).
-
pH Adjustment: Adjust the pH of the final solution to neutral (pH 7.0) using appropriate acids or bases.
-
Disposal: Even after inactivation, consult with your EHS office for the proper disposal of the treated effluent, as it may still be subject to specific regulations.
This guide provides a framework for the safe handling and disposal of this compound. Always prioritize safety and consult your institution's specific guidelines and EHS professionals for any questions or concerns. By adhering to these procedures, you contribute to a safer laboratory environment and protect our ecosystem.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sannamycin G
Crucial Safety protocols and logistical plans for the handling and disposal of Sannamycin G are outlined below for researchers, scientists, and drug development professionals. This guide is designed to be your preferred resource for laboratory safety and chemical handling, providing essential information to ensure a safe research environment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following guidance is based on the SDS for the closely related compound, Sannamycin J, and general safety protocols for the aminoglycoside class of antibiotics. It is imperative to handle this compound with caution and adhere to all institutional and national safety regulations.
Immediate Safety and Handling at a Glance
A summary of the essential safety information for handling this compound is provided in the table below. This allows for a quick assessment of the necessary precautions.
| Parameter | Recommendation | Source |
| Primary Hazards | Potential for nephrotoxicity (kidney damage) and ototoxicity (hearing damage) has been noted with aminoglycosides.[1] | General Aminoglycoside Information |
| Exposure Routes | Inhalation, skin contact, eye contact, ingestion. | Sannamycin J SDS[2] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical-resistant gloves (inspected before use), lab coat or impervious clothing, and a full-face respirator if exposure limits are exceeded or irritation is experienced.[2] | Sannamycin J SDS[2] |
| Handling Environment | Handle in a well-ventilated area, preferably in a chemical fume hood. Use non-sparking tools and prevent the formation of dust and aerosols.[2] | Sannamycin J SDS[2] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[2] | Sannamycin J SDS[2] |
| Spill Response | Evacuate personnel to a safe area. Avoid dust formation. Prevent spillage from entering drains. Collect and arrange for disposal.[2] | Sannamycin J SDS[2] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | General Chemical Disposal Guidelines |
Experimental Protocols: Step-by-Step Guidance
Adherence to strict protocols is paramount when working with potent compounds like this compound. The following steps provide a procedural guide for safe handling and disposal.
Personal Protective Equipment (PPE) Protocol
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[2]
-
Hand Protection: Handle with chemical-impermeable gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Wash and dry hands thoroughly after handling.[2]
-
Body Protection: Wear a lab coat or fire/flame resistant and impervious clothing.[2]
-
Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator.[2]
Handling and Storage Protocol
-
Engineering Controls: Work in a well-ventilated place. The use of a chemical fume hood is strongly recommended to avoid inhalation of dust or aerosols.[2]
-
Safe Handling Practices: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent fire caused by electrostatic discharge.[2] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Store apart from foodstuff containers or incompatible materials.[2]
Spill and Disposal Plan
-
Spill Containment: In case of a spill, prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[2]
-
Spill Cleanup: Evacuate personnel to safe areas. Avoid dust formation. Collect the spilled material and arrange for disposal. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]
-
Waste Disposal: Dispose of the chemical and its container at an approved waste disposal facility. Discharge into the environment must be avoided.[2]
Visualizing the Workflow for Safe Handling
To further clarify the procedural flow of handling this compound, the following diagram illustrates the key decision points and actions from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
